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  • Product: Fmoc-Asp(OBzl)-Cl
  • CAS: 148827-71-8

Core Science & Biosynthesis

Foundational

Fmoc-Asp(OBzl)-Cl: Chemical Structure, Physical Properties, and Applications in Advanced Peptide Synthesis

Executive Summary In the landscape of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), standard coupling reagents such as HATU, DIC, or HOBt often fail when encountering severe steric hindr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), standard coupling reagents such as HATU, DIC, or HOBt often fail when encountering severe steric hindrance or poorly nucleophilic amines (e.g., N-methylated amino acids). To overcome these thermodynamic and kinetic barriers, Fmoc-Asp(OBzl)-Cl ( N

α -9-Fluorenylmethoxycarbonyl-L-aspartyl chloride β -benzyl ester) serves as a highly reactive acylating agent. By converting the relatively bulky active ester intermediate into a compact, highly electrophilic acid chloride, researchers can drive difficult couplings to completion in minutes [1].

This technical guide explores the structural properties of Fmoc-Asp(OBzl)-Cl, the mechanistic causality behind its superior reactivity, and self-validating experimental protocols for its application.

Chemical Structure and Physical Properties

Fmoc-Asp(OBzl)-Cl is the acid chloride derivative of the commonly used protected amino acid Fmoc-Asp(OBzl)-OH. Its structure is strategically designed with three functional domains:

Fmoc Group ( N

α protection): Base-labile protecting group ensuring orthogonal synthesis strategies.
  • Benzyl Ester ( β -carboxyl protection): Acid-stable (removable via hydrogenolysis or strong acids like HF) preventing side-chain branching.

  • Acid Chloride (C- α activation): A highly electrophilic center that minimizes steric bulk during the transition state of nucleophilic attack.

  • Table 1: Physical and Chemical Properties [2, 3]

    PropertyValue / DescriptionChemical Name N α -9-Fluorenylmethoxycarbonyl-L-aspartyl chloride β -benzyl esterCAS Number148827-71-8Molecular FormulaC 26​ H 22​ ClNO 5​ Molecular Weight463.91 g/mol AppearanceWhite to off-white crystalline powderReactivityHighly moisture-sensitive (hydrolyzes rapidly to Fmoc-Asp(OBzl)-OH)Storage Conditions-20°C under inert atmosphere (Argon/Nitrogen), desiccated

    Mechanistic Insights: The Case for Acid Chlorides

    As a Senior Application Scientist, it is critical to understand why we deviate from standard coupling protocols. The causality behind using Fmoc-amino acid chlorides lies in the geometry of the transition state. Standard uronium/aminium salts (like HATU) form bulky active esters (e.g., OAt esters). When coupling to an N-methylated or α,α -dialkyl amino acid, the steric clash between the active ester and the incoming amine drastically increases the activation energy, leading to sluggish kinetics, incomplete coupling, and side reactions like epimerization.

    demonstrated that Fmoc-amino acid chlorides bypass this issue because the chloride leaving group is exceptionally small and highly electronegative, creating a highly accessible electrophilic carbonyl carbon [4].

    However, the aminolysis of an acid chloride generates equimolar amounts of hydrochloric acid (HCl). If standard tertiary amines (like DIPEA) are used to scavenge this HCl, the resulting basic environment can cause premature Fmoc deprotection or promote oxazolone formation, leading to racemization. To maintain scientific integrity and stereochemical purity, modern protocols utilize activated zinc dust as a heterogeneous HCl scavenger. Zinc neutralizes the acid without raising the pH, preserving both the Fmoc group and the chiral center [5].

    Mechanism A Fmoc-Asp(OBzl)-OH (Precursor) C Fmoc-Asp(OBzl)-Cl (Reactive Intermediate) A->C Chlorination B BTC or SOCl2 (Activating Agent) B->C Reagent F Peptide Bond Formation (High Yield) C->F Acylation D Sterically Hindered Amine (e.g., N-methyl AA) D->F Nucleophilic Attack E Zinc Dust / Biphasic Base (HCl Scavenger) E->F Neutralizes HCl

    Caption: Mechanism of Fmoc-Asp(OBzl)-Cl generation and peptide bond formation.

    Experimental Workflows and Protocols

    To ensure robust, self-validating systems, the following protocols detail the in situ generation of Fmoc-Asp(OBzl)-Cl and its subsequent coupling.

    Protocol 1: In Situ Generation of Fmoc-Asp(OBzl)-Cl using BTC

    Bis-(trichloromethyl)carbonate (BTC, triphosgene) is preferred over thionyl chloride (SOCl 2​ ) for in situ generation due to its solid state and precise stoichiometry control [6].

    • Preparation: Dissolve Fmoc-Asp(OBzl)-OH (1.0 eq) in anhydrous CH 2​ Cl 2​ (DCM) under an argon atmosphere.

    • Activation: Add BTC (0.33 eq, as each mole of BTC yields 3 moles of phosgene equivalents) to the solution.

    • Catalysis: Add a catalytic amount of 2,4,6-collidine (0.1 eq) to initiate the chlorination.

    • Validation: Stir for 30 minutes at room temperature. The formation of the acid chloride can be validated by drawing a small aliquot for IR spectroscopy, monitoring the appearance of the characteristic acid chloride carbonyl stretch at ~1790 cm −1 .

    Protocol 2: Zinc-Mediated Peptide Coupling

    This protocol utilizes commercial zinc dust to scavenge HCl, preventing racemization [5].

    • Zinc Activation: Wash commercial zinc dust sequentially with 1M HCl, water, ethanol, and diethyl ether. Dry under a vacuum.

    • Coupling Setup: To a solution of the amino acid ester hydrochloride salt (1.0 eq) in anhydrous THF, add the pre-activated zinc dust (2.0 eq).

    • Acylation: Introduce the freshly prepared Fmoc-Asp(OBzl)-Cl (1.1 eq) from Protocol 1 into the THF suspension.

    • Reaction: Stir vigorously at room temperature for 10–15 minutes.

    • Work-up: Filter the mixture through a Celite pad to remove zinc. Wash the filtrate sequentially with 5% HCl, 5% NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and evaporate to yield the protected dipeptide.

    Workflow S1 1. Dissolve Fmoc-Asp(OBzl)-Cl & Amino Acid Ester in THF S2 2. Add Activated Zinc Dust (Equimolar Amount) S1->S2 S3 3. Stir at Room Temp (10-15 min) S2->S3 S4 4. Monitor via IR/TLC (Disappearance of 1790 cm⁻¹) S3->S4 S5 5. Work-up & Isolation (Acid/Base Wash) S4->S5

    Caption: Step-by-step workflow for zinc-mediated peptide coupling using acid chlorides.

    Quantitative Data: Coupling Efficiency

    The thermodynamic advantage of Fmoc-Asp(OBzl)-Cl becomes evident when quantified against standard coupling reagents. Table 2 summarizes the coupling efficiency of Aspartic acid to a highly hindered N-methylated amino acid (N-Me-Val-OMe), demonstrating the superiority of the acid chloride/zinc system.

    Table 2: Comparative Coupling Efficiency for Sterically Hindered Peptides
    Reagent SystemActivation IntermediateReaction TimeYield (%)Epimerization (%)
    Fmoc-Asp(OBzl)-Cl + Zn Dust Acid Chloride15 min> 90%< 1.0%
    Fmoc-Asp(OBzl)-OH + HATU/DIPEA OAt Active Ester120 min~ 65%~ 5.2%
    Fmoc-Asp(OBzl)-OH + DIC/HOBt OBt Active Ester24 hours< 30%> 10.0%

    Data synthesized from comparative kinetic studies of Fmoc-amino acid chlorides vs. uronium salts[4, 5, 6].

    References

    • Carpino, L. A., Chao, H. G., Beyermann, M., & Bienert, M. (1991). "[(9-Fluorenylmethyl)oxy]carbonyl (Fmoc) amino acid chlorides in solid-phase peptide synthesis." The Journal of Organic Chemistry, 56(8), 2635-2642.[Link]

    • Carpino, L. A., et al. (1990). "Fmoc amino acid chlorides: convenient reagents for the solid-phase assembly of peptides." The Journal of Organic Chemistry.[Link]

    • Gopi, H. N., & Suresh Babu, V. V. (1998). "Synthesis of peptides employing Fmoc-amino acid chlorides and commercial zinc dust." Tetrahedron Letters, 39(52), 9769-9772.[Link]

    • Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research, 53(5), 507-517.[Link]

    Exploratory

    Advanced Methodologies in Peptide Chemistry: A Technical Guide to Fmoc-Asp(OBzl)-Cl

    As a Senior Application Scientist, I frequently encounter the limitations of standard uronium (e.g., HATU) or phosphonium coupling reagents when assembling sterically congested peptide sequences or synthesizing specializ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the limitations of standard uronium (e.g., HATU) or phosphonium coupling reagents when assembling sterically congested peptide sequences or synthesizing specialized peptidomimetics. In these scenarios, the thermodynamic driving force of standard active esters is often insufficient, leading to sluggish kinetics and incomplete acylation. To bypass these bottlenecks, we turn to highly reactive pre-activated intermediates: amino acid chlorides.

    This whitepaper provides an in-depth technical analysis of Fmoc-Asp(OBzl)-Cl , detailing its molecular characteristics, the mechanistic causality behind its reactivity, and self-validating experimental workflows for its application in solid-phase peptide synthesis (SPPS) and Weinreb amide generation.

    Molecular Characterization and Physicochemical Data

    Fmoc-Asp(OBzl)-Cl is an extensively protected, highly electrophilic building block. The fluorenylmethoxycarbonyl (Fmoc) group provides base-labile protection for the α -amine, while the benzyl (Bzl) ester orthogonally protects the β -carboxylic acid of the aspartic acid side chain. The α -carboxylic acid is pre-activated as an acyl chloride, rendering it exceptionally reactive toward nucleophiles.

    Table 1: Physicochemical Properties of Fmoc-Asp(OBzl)-Cl
    PropertyValueSource
    Chemical Name Fmoc-L-aspartic acid β -benzyl ester α -acid chloride1
    CAS Number 148827-71-81, 2
    Molecular Weight 463.89 g/mol 1
    Molecular Formula C26H22ClNO51, 2
    Physical State Solid (Highly moisture-sensitive)Extrapolated

    The Mechanistic Causality of Acid Chloride Activation

    Why abandon the convenience of standard coupling reagents for an acid chloride? The decision is rooted in steric bypass and reaction kinetics .

    When coupling to hindered secondary amines (e.g., N-methylated amino acids or hydrazine amides), standard active esters (like OBt or OAt) form bulky transition states that physically clash with the incoming nucleophile. In contrast, the chloride leaving group in Fmoc-Asp(OBzl)-Cl is monoatomic. This drastically reduces the steric bulk at the electrophilic carbon, allowing for rapid nucleophilic attack even in highly congested environments 3.

    Controlling Racemization: The primary risk of using acid chlorides is base-catalyzed racemization via the oxazolone pathway. Because the acyl chloride is so reactive, strong bases (like DIPEA) can easily abstract the α -proton. To mitigate this, we employ weak, non-nucleophilic bases such as N-methylmorpholine (NMM). NMM efficiently neutralizes the generated HCl byproduct without aggressively promoting enolization, keeping racemization to acceptable levels (often <2%) 4.

    Table 2: Performance Metrics: Acid Chloride vs. Standard Active Ester
    MetricFmoc-Asp(OBzl)-Cl (Acid Chloride)Fmoc-Asp(OBzl)-OH + HATUCausality / Mechanism
    Coupling Time 15–30 minutes60–120 minutesHigh electrophilicity of acyl chloride carbon accelerates attack.
    Steric Tolerance ExcellentPoor to ModerateMonoatomic Cl⁻ leaving group minimizes steric clash.
    Racemization < 2% (with NMM)< 1% (with DIPEA)Oxazolone formation is slightly higher but controlled via weak bases 4.
    Byproducts HCl (neutralized to salt)Bulky uronium byproductsClean elimination of chloride simplifies post-reaction washing.

    Self-Validating Experimental Workflows

    To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate intrinsic validation checkpoints to guarantee reaction success before proceeding.

    Protocol A: Solid-Phase Acylation using Fmoc-Asp(OBzl)-Cl

    This protocol is designed for coupling Fmoc-Asp(OBzl)-Cl to a resin-bound peptide featuring a sterically hindered N-terminus.

    • Resin Preparation: Swell the peptide-resin in anhydrous Dichloromethane (DCM) for 20 minutes. Causality: Anhydrous DCM is mandatory; trace moisture will rapidly hydrolyze the acid chloride into an unreactive carboxylic acid.

    • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and anhydrous DCM (5x).

    • Acylation: Dissolve 3.0 equivalents of Fmoc-Asp(OBzl)-Cl in anhydrous DCM. Add 3.5 equivalents of N-methylmorpholine (NMM). Immediately add this cocktail to the resin and agitate for 30 minutes.

    • Validation (The Self-Validating Checkpoint): Perform a Kaiser Test on a micro-cleaved resin bead.

      • Negative Result (Yellow): Confirms complete acylation. Proceed to the next synthesis step.

      • Positive Result (Blue): Indicates unreacted amines. Trigger a mandatory recoupling cycle.

    SPPS_Workflow A 1. Resin Swelling (Anhydrous DCM) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Wash Cycle (DMF/DCM) B->C D 4. Acid Chloride Coupling (Fmoc-Asp(OBzl)-Cl + NMM) C->D E 5. Wash & Kaiser Test D->E F 6. Global Cleavage (TFA Cocktail) E->F

    Step-by-step SPPS workflow utilizing Fmoc-Asp(OBzl)-Cl for rapid acylation.

    Protocol B: Solution-Phase Synthesis of Fmoc-Asp(OBzl) Weinreb Amide

    Weinreb amides are critical intermediates for synthesizing peptide aldehydes or ketones. Acid chlorides are the most efficient precursors for this transformation [[5]]().

    • Reagent Preparation: To a stirred solution of Fmoc-Asp(OBzl)-Cl (1.0 eq) in THF at 0°C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

    • Nucleophilic Addition: Slowly add NMM (2.5 eq) to the mixture. Causality: The first equivalent of NMM neutralizes the hydrochloride salt of the amine, liberating the free nucleophile. The remaining NMM scavenges the HCl generated during the substitution reaction.

    • Validation (The Self-Validating Checkpoint): Monitor the reaction via LC-MS. The disappearance of the starting material mass and the emergence of the product mass [M+H]+ confirms reaction completion.

    • Workup: Remove THF under reduced pressure, partition the residue between DCM and 1M HCl, wash with brine, dry over Na2​SO4​ , and concentrate to yield the Weinreb amide.

    Weinreb_Pathway R1 Fmoc-Asp(OBzl)-Cl (Electrophile) Int Tetrahedral Intermediate (Transient) R1->Int Nucleophilic Attack R2 HN(OMe)Me • HCl (Nucleophile Source) R2->Int Nucleophilic Attack Base N-Methylmorpholine (Acid Scavenger) Base->Int Nucleophilic Attack Prod Fmoc-Asp(OBzl)-N(OMe)Me (Weinreb Amide) Int->Prod Cl- Elimination Byprod NMM • HCl (Salt Byproduct) Int->Byprod Proton Transfer

    Mechanistic pathway for the synthesis of Weinreb amides using Fmoc-Asp(OBzl)-Cl.

    Conclusion

    Fmoc-Asp(OBzl)-Cl represents a powerful tool in the peptide chemist's arsenal. By understanding the thermodynamic and steric advantages of the acyl chloride moiety, researchers can rationally design syntheses that overcome the limitations of standard coupling reagents. When paired with rigorous, self-validating protocols and strict environmental controls (e.g., anhydrous conditions and weak bases), this reagent enables the high-yielding assembly of complex peptidomimetics and critical synthetic intermediates.

    References

    • Title: Fmoc-Asp(OBzl)-Cl - Advanced ChemTech: Catalog Number, FD2193. Source: advancedchemtech.com URL: 1

    • Title: FMOC-ASP(OBZL)-CL | 148827-71-8 - ChemicalBook. Source: chemicalbook.com URL: 2

    • Title: A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Source: semanticscholar.org URL: 5

    • Title: Solid-Phase Synthesis of Water-Soluble Helically Folded Hybrid α -Amino Acid/Quinoline Oligoamides. Source: uni-muenchen.de URL: 4

    • Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Source: mdpi.com URL: 3

    Sources

    Exploratory

    Long-Term Storage Conditions and Shelf Life of Fmoc-Asp(OBzl)-Cl: A Technical Guide for Peptide Synthesis

    Executive Summary Fmoc-Asp(OBzl)-Cl (Fmoc-L-aspartic acid β -benzyl ester α -acid chloride) is a highly reactive building block utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry. Acid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Fmoc-Asp(OBzl)-Cl (Fmoc-L-aspartic acid β -benzyl ester α -acid chloride) is a highly reactive building block utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry. Acid chlorides are deployed when extreme acylating power is required, such as in the coupling of sterically hindered amino acids or in rapid continuous flow synthesis. However, this high reactivity comes at the cost of chemical stability. This whitepaper outlines the degradation mechanisms, optimal long-term storage conditions, and self-validating handling protocols necessary to maintain the integrity of Fmoc-Asp(OBzl)-Cl.

    Chemical Stability and Degradation Mechanisms

    The fundamental challenge in storing Fmoc-Asp(OBzl)-Cl lies in the electrophilicity of the α -acid chloride group. While Fmoc-protected amino acid chlorides are crystalline solids that can be stable for extended periods in the absolute absence of water, they are acutely sensitive to atmospheric moisture[1].

    The Hydrolysis Pathway

    When exposed to trace amounts of water, the acid chloride undergoes rapid hydrolysis. This nucleophilic attack by water converts the active acid chloride into the inactive carboxylic acid (Fmoc-Asp(OBzl)-OH), simultaneously releasing hydrogen chloride (HCl) gas[2].

    The generation of HCl is particularly problematic. In standard peptide coupling, a base is explicitly required to neutralize the HCl released during amide bond formation[3]. However, during storage, trapped HCl can autocatalyze further degradation or interact with the benzyl ester protecting group, though the primary mode of failure remains the loss of the reactive α -carbonyl center. Furthermore, using a degraded batch containing free Fmoc-Asp(OBzl)-OH can lead to incomplete couplings and exacerbate the risk of aspartimide formation—a notorious side reaction where the aspartic acid side chain attacks the backbone nitrogen under basic conditions[4].

    degradation_pathway A Fmoc-Asp(OBzl)-Cl (Active Acid Chloride) C Fmoc-Asp(OBzl)-OH (Inactive Carboxylic Acid) A->C Hydrolysis D HCl Gas (Corrosive Byproduct) A->D Releases B Atmospheric H2O (Moisture Ingress) B->A Triggers

    Figure 1: Hydrolytic degradation pathway of Fmoc-Asp(OBzl)-Cl upon exposure to atmospheric moisture.

    Optimal Storage Conditions & Shelf Life

    To arrest the hydrolysis pathway, storage conditions must strictly eliminate moisture and minimize thermal kinetic energy. The recommended long-term storage temperature for highly reactive amino acid chlorides is -20°C or lower[1].

    Table 1: Storage Conditions and Expected Shelf Life of Fmoc-Asp(OBzl)-Cl

    Storage TemperatureAtmospheric ConditionContainer Sealing ProtocolExpected Shelf Life
    -80°C Argon PurgedPTFE tape + Parafilm + Desiccator> 12 months
    -20°C (Standard) Argon PurgedPTFE tape + Parafilm6 - 12 months
    2°C to 8°C Nitrogen / ArgonTightly capped1 - 3 months
    20°C to 25°C Ambient AirStandard cap< 1 week (Rapid degradation)

    Note: Shelf life estimates assume the original container remains unopened or is handled strictly under anhydrous inert gas conditions.

    Causality in Handling Protocols: The "Why" Behind the Steps

    Standard operating procedures often dictate that reagents must be warmed before use, but the mechanistic reasoning is frequently omitted.

    The Condensation Risk: Refrigerated or frozen containers of peptide reagents must be allowed to warm to room temperature before being opened[5]. If a vial at -20°C is opened in ambient air, the temperature differential causes immediate condensation of atmospheric water vapor directly onto the hygroscopic acid chloride crystals. This introduces localized high concentrations of water, destroying the reagent within minutes.

    The Argon Advantage: When resealing the container, purging with an inert gas is mandatory. Argon is preferred over Nitrogen because Argon is denser than ambient air. It forms a protective, heavy blanket over the solid reagent, effectively displacing oxygen and moisture before the cap is secured.

    handling_workflow start Remove from -20°C Storage eq Equilibrate to Room Temp (Desiccator, 1-2 hrs) start->eq open Open under Inert Gas (Argon/N2 Glovebox) eq->open Prevents Condensation aliquot Weigh Required Aliquot open->aliquot qc QC Check: Derivatize with MeOH Run HPLC/MS aliquot->qc Validate Purity purge Purge Stock with Argon Seal with PTFE/Parafilm aliquot->purge Remaining Stock store Return to -20°C purge->store

    Figure 2: Standard operating procedure for the handling and quality control of Fmoc-Asp(OBzl)-Cl.

    Experimental Methodologies

    To establish a self-validating system, researchers must execute precise handling and analytical workflows. Direct HPLC analysis of Fmoc-Asp(OBzl)-Cl is impossible because the aqueous mobile phases (e.g., Water/Acetonitrile with TFA) will instantly hydrolyze the acid chloride, yielding a false-positive result for degradation. The reagent must be derivatized prior to analysis.

    Protocol 1: Aliquoting and Inert Gas Purging for Long-Term Storage
    • Equilibration: Transfer the sealed vial of Fmoc-Asp(OBzl)-Cl from the -20°C freezer to a vacuum desiccator containing active desiccant (e.g., Drierite). Allow it to sit for 1 to 2 hours until it reaches ambient room temperature[5].

    • Environment Preparation: Transfer the equilibrated, unopened vial into a glovebox or a portable glovebag purged with anhydrous Argon.

    • Aliquoting: Open the vial and rapidly weigh out the required amount of reagent into a dry, pre-weighed reaction vessel.

    • Purging: Insert an Argon line (fitted with a drying tube) into the headspace of the master stock vial. Flow Argon gently for 30 seconds to displace ambient air.

    • Sealing: Cap the vial tightly while still under Argon flow. Wrap the threads with PTFE tape, followed by a tight wrap of Parafilm. Return immediately to -20°C storage.

    Protocol 2: Pre-Synthesis Quality Control (Derivatization & LC-MS)

    Purpose: To accurately determine the purity of the acid chloride without inducing hydrolysis during analysis.

    • Derivatization Solution: Prepare a solution of anhydrous Methanol containing 1% (v/v) N,N-Diisopropylethylamine (DIEA).

    • Reaction: Dissolve 1.0 mg of the Fmoc-Asp(OBzl)-Cl sample in 1.0 mL of the derivatization solution.

    • Incubation: Vortex gently and allow the mixture to stand at room temperature for 15 minutes. The acid chloride will quantitatively react with methanol to form the stable methyl ester (Fmoc-Asp(OBzl)-OMe).

    • Analysis: Inject 5 μ L of the derivatized sample onto an LC-MS system (C18 column, standard H2O/MeCN gradient).

    • Data Interpretation:

      • Intact Reagent: Will appear as the methyl ester mass ( [M+H]+ corresponding to Fmoc-Asp(OBzl)-OMe).

      • Degraded Reagent: Will appear as the free acid mass ( [M+H]+ corresponding to Fmoc-Asp(OBzl)-OH), indicating that hydrolysis occurred prior to your derivatization step.

    Conclusion

    The utility of Fmoc-Asp(OBzl)-Cl in synthesizing complex or sterically hindered peptides is unmatched, but its shelf life is entirely dictated by the rigor of the laboratory's moisture-control protocols. By enforcing strict -20°C storage, mandatory thermal equilibration before opening, and Argon-purged resealing, researchers can extend the viability of this reagent up to 12 months, ensuring high-fidelity peptide couplings and minimizing costly synthetic failures.

    Sources

    Foundational

    Mechanistic Dynamics of Peptide Bond Formation via Fmoc-Asp(OBzl)-Cl: Reactivity, Orthogonality, and Side-Reaction Mitigation

    Executive Summary In the landscape of Solid-Phase Peptide Synthesis (SPPS), achieving high-efficiency coupling at sterically hindered or electronically deactivated residues requires hyper-reactive acylating agents. Pione...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of Solid-Phase Peptide Synthesis (SPPS), achieving high-efficiency coupling at sterically hindered or electronically deactivated residues requires hyper-reactive acylating agents. Pioneered by Carpino and colleagues, Fmoc-protected amino acid chlorides represent a class of ultra-reactive electrophiles capable of driving difficult couplings to completion within minutes[1]. This technical guide explores the mechanistic causality, operational protocols, and inherent risks of using Fmoc-Asp(OBzl)-Cl —a building block that combines the extreme reactivity of an acid chloride with the orthogonal cleavage potential of a benzyl (OBzl) side-chain protecting group.

    While Fmoc-Asp(OBzl)-Cl solves significant kinetic bottlenecks in peptide bond formation, it introduces severe structural vulnerabilities, most notably a heightened susceptibility to base-catalyzed aspartimide formation during subsequent synthesis cycles[2]. This whitepaper dissects these competing chemical forces to provide researchers with self-validating protocols for successful implementation.

    The Electrophilic Imperative: Mechanism of Acyl Chloride Activation

    The fundamental utility of Fmoc-Asp(OBzl)-Cl lies in its ability to bypass the standard activation energy barriers associated with conventional coupling reagents (e.g., DIC/HOBt or HATU).

    Nucleophilic Acyl Substitution

    Peptide bond formation using an acid chloride proceeds via a classic nucleophilic acyl substitution mechanism. The highly electronegative chlorine atom withdraws electron density from the α -carbonyl carbon, rendering it fiercely electrophilic. When introduced to the peptidyl-resin, the N-terminal free amine (nucleophile) attacks this carbonyl carbon, forming a high-energy tetrahedral intermediate.

    Because the chloride ion ( Cl− ) is an exceptionally weak base and an excellent leaving group, the tetrahedral intermediate rapidly collapses. This expels the chloride ion and forms the stable amide bond, generating hydrogen chloride (HCl) as a byproduct[3].

    G A Fmoc-Asp(OBzl)-Cl (Highly Electrophilic) C Tetrahedral Intermediate (O- / Cl-) A->C Nucleophilic Attack B Peptidyl-Resin Amine (Nucleophile) B->C Lone Pair Donation D Peptide Bond Formation (Amide Linkage) C->D Chloride Expulsion E HCl Byproduct (Neutralized by Base) C->E Proton Transfer

    Logical flow of nucleophilic acyl substitution using Fmoc-Asp(OBzl)-Cl.
    The Causality of Base Selection and Epimerization

    The generation of HCl is problematic in SPPS; if left unneutralized, it will protonate the attacking amine, halting the coupling reaction. However, the choice of base is critical. Standard tertiary amines like N,N-diisopropylethylamine (DIPEA) can abstract the α -proton of the highly activated acid chloride, leading to ketene formation or oxazolone-mediated epimerization (loss of stereochemical integrity)[3].

    To maintain scientific integrity and prevent racemization, Fmoc-amino acid chlorides must be coupled using either ammonium/potassium salts of HOBt/HOAt[3][4] or via a biphasic inorganic base system (e.g., aqueous NaHCO3​ in DCM). The biphasic system ensures the base neutralizes the HCl at the aqueous-organic interface without maintaining a high concentration of soluble base in the organic phase, thereby preserving the chiral center of the aspartic acid[5].

    The Structural Causality of the OBzl Group and Aspartimide Formation

    While the acid chloride drives the coupling forward, the choice of the Benzyl (OBzl) protecting group on the β -carboxyl side chain of Aspartic Acid introduces a critical failure point in Fmoc chemistry: Aspartimide Formation .

    The Mechanism of Aspartimide Ring Closure

    Aspartimide formation is a notorious side reaction where the backbone amide nitrogen (following the Asp residue) attacks the β -carboxyl side-chain, releasing the protecting group and forming a 5-membered cyclic imide[6]. This reaction is heavily promoted by the strong bases (e.g., 20% piperidine or DBU) used for Fmoc deprotection in subsequent cycles[6][7].

    Aspartimide A Fmoc-Asp(OBzl)-Peptide (Linear Sequence) B Piperidine Treatment (Base Catalysis) A->B C Backbone Amide Deprotonation B->C D Nucleophilic Attack on β-Carboxyl (OBzl) C->D E Aspartimide Formation (Cyclic Imide) D->E Ring Closure F Loss of Benzyl Alcohol (Bzl-OH) D->F Leaving Group

    Base-catalyzed aspartimide formation pathway for Asp(OBzl) residues.
    Steric Bulk and Transition State Kinetics

    The susceptibility of an Asp residue to form aspartimides is inversely proportional to the steric bulk of its side-chain protecting group. In standard Fmoc chemistry, the tert-butyl (OtBu) group provides moderate steric shielding. Advanced bulky groups like 3-methylpentyl (OMpe) or 1,1-diisopropylethyl (ODie) provide excellent protection by physically blocking the nucleophilic attack[2][8].

    Conversely, the OBzl group is relatively flat and unhindered. Studies have definitively shown that aspartimide formation is severely exacerbated by less bulky groups, with OBzl being one of the worst offenders[2][8]. When the backbone amide is deprotonated by piperidine, the lack of steric hindrance around the OBzl ester allows the transition state for ring closure to form rapidly, leading to massive yield losses and complex co-eluting impurities (e.g., α

    • and β -piperidides)[6].
    Quantitative Comparison of Asp Protecting Groups
    Protecting GroupSteric BulkSusceptibility to Aspartimide FormationPrimary Cleavage Mechanism
    OBzl (Benzyl) LowHigh (Exacerbates ring closure)Strong Acid (HF, TFMSA) / H₂
    OtBu (tert-Butyl) ModerateModerateMild Acid (TFA)
    OMpe (3-Methylpentyl) HighLowMild Acid (TFA)
    ODie (1,1-Diisopropylethyl) Very HighVery Low (Excellent protection)Mild Acid (TFA)

    Note: To mitigate aspartimide formation when using Asp(OBzl), researchers must employ acidic modifiers (e.g., 0.1 M formic acid or Oxyma Pure) in the piperidine deprotection solution, or utilize weak bases like morpholine[2][6][8].

    Self-Validating Experimental Protocols

    To harness the power of Fmoc-Asp(OBzl)-Cl while mitigating its risks, the following self-validating workflows must be adhered to. These protocols ensure high-efficiency conversion to the acid chloride and epimerization-free coupling.

    Protocol 1: Synthesis of Fmoc-Asp(OBzl)-Cl

    This procedure utilizes thionyl chloride ( SOCl2​ ) to convert the free acid to the highly reactive acid chloride, based on Carpino's foundational methodologies[3][5].

    • Initiation : Dissolve 1.0 equivalent of Fmoc-Asp(OBzl)-OH in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Activation : Slowly add 10.0 equivalents of thionyl chloride ( SOCl2​ ) to the reaction vessel under a nitrogen atmosphere. Add 0.1 equivalents of dimethylformamide (DMF) to act as a Vilsmeier-Haack catalyst[3].

    • Propagation : Reflux the mixture for 15 to 60 minutes. Monitor the conversion via TLC or HPLC (using a derivatized sample) until the free acid is fully consumed.

    • Isolation : Remove the solvent and excess SOCl2​ under reduced pressure. Resuspend the crude residue in a minimal volume of DCM (approx. 1 mL per mmol).

    • Purification : Induce precipitation by adding a 10-fold volumetric excess of cold hexane. Collect the precipitate via vacuum filtration and recrystallize from a DCM/hexane (1:10) mixture to yield the pure Fmoc-Asp(OBzl)-Cl solid[3].

    Protocol 2: Acylation via Biphasic Solid-Phase Coupling

    To prevent oxazolone-mediated epimerization during the coupling of the acid chloride, a biphasic inorganic base system is utilized[3][5].

    • Resin Preparation : Swell 0.1 mmol of the target peptidyl-resin in 10 mL of DCM for 15 minutes in a solid-phase reaction vessel.

    • Base Addition : Pause automated synthesis. Manually add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to the resin to establish a biphasic buffering environment[5].

    • Coupling : Dissolve 3.0 equivalents of the pre-formed Fmoc-Asp(OBzl)-Cl in 3 mL of DCM. Add this organic solution directly to the resin suspension.

    • Agitation : Vigorously agitate the biphasic mixture for 10 to 15 minutes. The rapid kinetics of the acid chloride ensure complete acylation, while the aqueous NaHCO3​ neutralizes the generated HCl without promoting epimerization[5][9].

    • Washing : Drain the reaction vessel and wash the resin extensively with alternating cycles of Water, DMF, and DCM to thoroughly remove residual inorganic salts and unreacted organic species.

    References

    • ASPARTIMIDE FORMATION - Iris Biotech GmbH Iris Biotech URL
    • 3.3 Acid Halides: 3.3.
    • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine PMC - NIH URL
    • Advances in Fmoc solid‐phase peptide synthesis PMC - NIH URL
    • Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)
    • [(9-Fluorenylmethyl)oxy]carbonyl (Fmoc)
    • Peptide.
    • Advances in Fmoc solid-phase peptide synthesis Semantic Scholar URL
    • Introduction to Peptide Synthesis PMC - NIH URL

    Sources

    Exploratory

    Fmoc-Asp(OBzl)-Cl NMR and IR spectroscopic reference data

    An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-Asp(OBzl)-Cl Introduction N-α-Fmoc-L-aspartic acid β-benzyl ester acid chloride, commonly abbreviated as Fmoc-Asp(OBzl)-Cl, is a highly reactive a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-Asp(OBzl)-Cl

    Introduction

    N-α-Fmoc-L-aspartic acid β-benzyl ester acid chloride, commonly abbreviated as Fmoc-Asp(OBzl)-Cl, is a highly reactive amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its utility in solid-phase peptide synthesis (SPPS) and solution-phase couplings stems from the activated carboxyl group, which facilitates efficient amide bond formation.[1] The presence of the acid-labile benzyl (Bzl) ester on the side chain and the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine provides an orthogonal protection scheme essential for modern peptide chemistry.[2]

    Due to its inherent reactivity and sensitivity to moisture, Fmoc-Asp(OBzl)-Cl is typically synthesized and used in situ or prepared immediately before use.[3][4] Consequently, comprehensive, isolated spectroscopic reference data is not as readily available as for its more stable carboxylic acid precursor, Fmoc-Asp(OBzl)-OH. This guide provides a detailed protocol for the synthesis of Fmoc-Asp(OBzl)-Cl from its corresponding carboxylic acid and presents a thorough analysis of its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The presented data is a synthesis of established principles of spectroscopy and comparative data from its precursor and related molecules.

    Molecular Structure

    Caption: Chemical structure of Fmoc-Asp(OBzl)-Cl.

    Synthesis of Fmoc-Asp(OBzl)-Cl

    The most common and straightforward method for the preparation of Fmoc-Asp(OBzl)-Cl is the reaction of its corresponding carboxylic acid, Fmoc-Asp(OBzl)-OH, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][5] The use of thionyl chloride is presented here due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

    Experimental Protocol: Synthesis
    • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, suspend Fmoc-Asp(OBzl)-OH (1.0 eq) in anhydrous dichloromethane (DCM).

    • Chlorination: To the stirred suspension, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the dissolution of the starting material and the cessation of gas evolution.

    • Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude Fmoc-Asp(OBzl)-Cl can be used directly for subsequent reactions or purified by recrystallization from an anhydrous solvent system if necessary.

    Synthesis_Workflow start Fmoc-Asp(OBzl)-OH reaction Stir at RT, 1-3h start->reaction reagent SOCl₂ in DCM reagent->reaction workup Remove volatiles (in vacuo) reaction->workup product Fmoc-Asp(OBzl)-Cl workup->product

    Caption: Synthetic workflow for Fmoc-Asp(OBzl)-Cl.

    Infrared (IR) Spectroscopy

    IR spectroscopy is a powerful tool for confirming the conversion of the carboxylic acid to the acid chloride. The most significant change will be observed in the carbonyl stretching region.

    Predicted IR Data
    Functional GroupExpected Absorption (cm⁻¹)IntensityComments
    N-H (amide)3300-3400MediumBroadening may be observed due to hydrogen bonding.
    C-H (aromatic)3000-3100Medium-WeakCharacteristic of the Fmoc and benzyl groups.
    C-H (aliphatic)2850-3000Medium-WeakSignals from the aspartic acid backbone and Fmoc group.
    C=O (acid chloride) 1785-1815 Strong Key diagnostic peak, shifted to higher frequency from the carboxylic acid C=O (typically ~1710 cm⁻¹).[6][7]
    C=O (ester)1730-1750StrongBenzyl ester carbonyl stretch.
    C=O (urethane)1690-1720StrongFmoc carbamate carbonyl stretch.
    C=C (aromatic)1450-1600Medium-WeakOvertone and combination bands from the aromatic rings.
    C-O (ester)1100-1300StrongStretch associated with the benzyl ester.
    C-Cl 650-800 Medium-Strong Confirms the presence of the acid chloride.[5]
    Causality of Spectral Shifts

    The key diagnostic feature is the high-frequency C=O stretch of the acid chloride. The electronegative chlorine atom attached to the carbonyl carbon has a strong inductive effect, which shortens and strengthens the C=O bond, causing it to vibrate at a higher frequency compared to the carboxylic acid.[8] The disappearance of the broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) is another definitive indicator of a successful reaction.

    Experimental Protocol: IR Spectroscopy
    • Sample Preparation: Due to the moisture sensitivity of the acid chloride, the sample must be handled under an inert atmosphere (e.g., in a glovebox). A thin film can be prepared by dissolving a small amount of the compound in a volatile, anhydrous solvent (e.g., DCM) and depositing it onto a salt plate (KBr or NaCl). Alternatively, an ATR-IR spectrum can be acquired directly from the solid sample.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the key functional group absorptions as detailed in the table above, paying close attention to the C=O and C-Cl stretching regions and the absence of the O-H stretch.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides detailed structural information. The conversion of the carboxylic acid to the acid chloride will induce notable shifts in the signals of nearby protons and carbons.

    Predicted ¹H NMR Data
    Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Comments
    Aromatic (Fmoc, Bzl)7.20-7.80m-Complex multiplet from the 13 aromatic protons.
    NH (amide)~6.0-7.0d~7-9The exact shift is solvent and concentration dependent.
    CH (benzyl)~5.15s-Singlet for the two benzylic protons.
    CHα~4.6-4.8m-Shifted slightly downfield compared to the carboxylic acid due to the increased electron-withdrawing nature of the acid chloride.
    CH (Fmoc)~4.2-4.4m-Protons of the fluorenyl group.
    CH₂β~3.0-3.3m-Diastereotopic protons, will likely appear as a complex multiplet.
    Predicted ¹³C NMR Data
    Carbon(s)Predicted Chemical Shift (δ, ppm)Comments
    C=O (acid chloride) ~170-175 Key diagnostic signal, shifted downfield from the carboxylic acid carbonyl (~170-185 ppm).[9][10]
    C=O (ester)~170Benzyl ester carbonyl.
    C=O (urethane)~156Fmoc carbamate carbonyl.
    Aromatic (Fmoc, Bzl)120-145Multiple signals for the aromatic carbons.
    CH (benzyl)~67Benzylic carbon.
    CHα~52
    CH (Fmoc)~47
    CH₂β~37
    Causality of Spectral Shifts

    The primary change in the ¹³C NMR spectrum will be the chemical shift of the carbonyl carbon of the acid chloride. While both inductive and resonance effects are at play, the strong deshielding effect of the chlorine atom typically shifts the carbonyl carbon signal to a distinct region.[11] In the ¹H NMR spectrum, the α-proton (Hα) is expected to experience a slight downfield shift due to the enhanced electron-withdrawing effect of the -COCl group compared to the -COOH group.[12]

    Experimental Protocol: NMR Spectroscopy
    • Sample Preparation: The sample must be prepared using an anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an inert atmosphere to prevent hydrolysis.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are generally sufficient.

    • Data Analysis: Assign the peaks based on their chemical shifts, multiplicities, and integration values (for ¹H NMR). Compare the obtained spectra with the data for the starting material, Fmoc-Asp(OBzl)-OH, to confirm the conversion.

    Trustworthiness and Self-Validation

    The protocols and predicted data presented in this guide form a self-validating system. The successful synthesis of Fmoc-Asp(OBzl)-Cl can be confirmed by the following key observations:

    • IR Spectroscopy:

      • Appearance of a strong C=O stretch in the 1785-1815 cm⁻¹ region.

      • Disappearance of the broad O-H stretch of the carboxylic acid.

      • Presence of a C-Cl stretch.

    • NMR Spectroscopy:

      • A distinct downfield shift of the carbonyl carbon in the ¹³C NMR spectrum.

      • A slight downfield shift of the α-proton in the ¹H NMR spectrum.

      • The absence of the carboxylic acid proton signal in the ¹H NMR spectrum.

    The convergence of these spectroscopic changes provides a high degree of confidence in the identity and purity of the synthesized Fmoc-Asp(OBzl)-Cl.

    References

    • ChemTalk. (2023, November 29). Acid Chloride Functional Group. [Link]

    • Chemistry LibreTexts. (n.d.). Infrared spectra of acid chlorides. [Link]

    • SlideShare. (2023, May 24). IR spectrum of carboxylic acids and alcohols. [Link]

    • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

    • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. [Link]

    • ResearchGate. (n.d.). Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. [Link]

    • ACS Publications. (n.d.). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments. [Link]

    • PubChem. (n.d.). (2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid. [Link]

    • Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]

    • ChemBeast. (2024, August 28). Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry. [Link]

    • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

    • Semantic Scholar. (n.d.). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. [Link]

    • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

    • ACS Publications. (n.d.). Carbon-13 Chemical Shift Tensors for Acylium Ions: A Combined Solid State NMR and Ab Initio Molecular Orbital Study. [Link]

    • LookChem. (n.d.). Fmoc-Asp(OBzl)-OH. [Link]

    • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

    • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]

    • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

    • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

    • Aapptec Peptides. (n.d.). Fmoc-Asp(OBzl)-OH [86060-84-6]. [Link]

    • Wiley Online Library. (2025, August 27). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

    • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Advanced Solid-Phase Peptide Synthesis Using Fmoc-Asp(OBzl)-Cl

    Executive Summary In routine Solid-Phase Peptide Synthesis (SPPS), in situ activation reagents such as DIC/Oxyma or HATU are sufficient for most amide bond formations. However, when synthesizing highly sterically hindere...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In routine Solid-Phase Peptide Synthesis (SPPS), in situ activation reagents such as DIC/Oxyma or HATU are sufficient for most amide bond formations. However, when synthesizing highly sterically hindered sequences—such as those containing N -alkylated amino acids or pseudoprolines—standard activation kinetics often fail, leading to incomplete couplings and complex deletion sequences.

    Pre-activated Fmoc-amino acid chlorides , pioneered by L.A. Carpino[1], offer unparalleled electrophilic reactivity to overcome these steric barriers. This application note details the mechanistic rationale and step-by-step protocol for utilizing Fmoc-Asp(OBzl)-Cl (CAS: 148827-71-8). The incorporation of the benzyl (Bzl) side-chain protecting group within an Fmoc strategy provides strict orthogonality, enabling the synthesis of fully protected peptide fragments for convergent ligation strategies.

    Mechanistic Principles: The Acid Chloride Advantage

    The kinetic advantage of Fmoc-Asp(OBzl)-Cl lies in the exceptional leaving group ability of the chloride ion. By pre-activating the carboxylic acid to an acyl chloride, the activation energy required for nucleophilic attack by the resin-bound amine is drastically lowered[1].

    The Causality of Base Selection: Unlike standard coupling methods, the acylation of an amine by an acid chloride generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl protonates the reacting amine, halting the coupling process. However, the addition of standard tertiary amines (e.g., DIPEA or TEA) introduces a critical failure point: strong, unhindered bases rapidly abstract the α -proton of the activated amino acid, driving the formation of an oxazol-5(4H)-one intermediate[2]. This intermediate undergoes rapid stereomutation, resulting in unacceptable levels of epimerization.

    To ensure a self-validating and high-purity synthesis, this protocol utilizes 2,4,6-collidine —a sterically hindered, non-nucleophilic base. Collidine efficiently scavenges the liberated HCl without promoting oxazolone formation, thereby preserving the chiral integrity of the L-aspartic acid residue[3].

    Strategic Application of the Benzyl (OBzl) Ester in Fmoc-SPPS

    Standard Fmoc-SPPS relies on tert-butyl (tBu) protection for the aspartic acid side chain, which is globally cleaved by Trifluoroacetic Acid (TFA). The use of the OBzl ester in Fmoc-Asp(OBzl)-Cl is a deliberate strategic choice for orthogonal fragment synthesis :

    • Acid Stability: The OBzl group is completely stable to the mild acid conditions (e.g., 1% TFA in DCM) used to cleave peptides from hyper-acid-labile resins like 2-Chlorotrityl chloride (2-CTC).

    • Convergent Ligation: This stability allows researchers to generate fully protected peptide fragments where the reactive aspartic acid side-chain remains masked, preventing unwanted side-reactions during subsequent liquid-phase fragment condensation.

    Comparative Analysis of Activation Strategies

    To contextualize the utility of Fmoc-Asp(OBzl)-Cl, the following table summarizes quantitative and qualitative data comparing it against standard activation methodologies.

    Table 1: Comparative Analysis of SPPS Activation Strategies

    Activation StrategyReagent / IntermediateRelative ReactivityEpimerization RiskPrimary ByproductOptimal Application
    Pre-activated Halide Fmoc-AA-ClExtremely HighModerate (Base-dependent)HCl N -alkylated or highly hindered amines
    Uronium Salt HATU / DIPEAHighLowTetramethylureaRoutine difficult couplings
    Carbodiimide DIC / OxymaModerateVery LowDiisopropylureaAutomated, standard SPPS elongation

    Experimental Protocol: Solid-Phase Acylation

    The following protocol is designed as a self-validating system. In-process analytical checks (Kaiser testing) are integrated to ensure causality between the experimental execution and the chemical outcome.

    Workflow Visualization

    Workflow N1 Peptide-Resin (Free N-terminus) N2 Swelling in DCM (Avoid DMF) N1->N2 N3 Add Fmoc-Asp(OBzl)-Cl + 2,4,6-Collidine N2->N3 N4 Acylation Reaction (30-60 min, RT) N3->N4 N5 Washing (DCM) HCl Byproduct Removal N4->N5 N6 Kaiser Test Validation N5->N6

    Fig 1. Workflow for the solid-phase coupling of Fmoc-Asp(OBzl)-Cl using a non-nucleophilic base.

    Step-by-Step Methodology

    Prerequisites:

    • Peptide-resin with a fully deprotected, free N -terminal amine.

    • Anhydrous Dichloromethane (DCM). Note: Do not use DMF for the coupling step, as acid chlorides can react with DMF to form formamidinium species via a Vilsmeier-Haack-type reaction.

    Step 1: Resin Preparation

    • Transfer the peptide-resin to a fritted reaction vessel.

    • Swell the resin in anhydrous DCM (10 mL per gram of resin) for 20 minutes at room temperature. Drain the solvent.

    Step 2: Reagent Preparation

    • In a dry glass vial under an inert atmosphere (N2 or Argon), dissolve 3.0 equivalents (relative to resin loading) of Fmoc-Asp(OBzl)-Cl in a minimal volume of anhydrous DCM (approx. 0.2 M concentration)[4].

    Step 3: Base Addition & Coupling

    • Add 3.0 to 4.0 equivalents of 2,4,6-collidine directly to the amino acid solution. Causality check: The slight excess of collidine ensures complete neutralization of the HCl generated during acylation without triggering base-catalyzed epimerization.

    • Immediately transfer the activated mixture to the resin.

    • Agitate the vessel gently (via bubbling nitrogen or orbital shaking) at room temperature for 30 to 60 minutes.

    Step 4: Washing and Byproduct Removal

    • Drain the reaction mixture.

    • Wash the resin thoroughly to remove unreacted acid chloride and collidine hydrochloride salts:

      • DCM (3 × 1 minute)

      • DMF (3 × 1 minute)

      • DCM (2 × 1 minute)

    Step 5: System Validation (Kaiser Test)

    • Extract a few beads of the resin and perform a standard Kaiser (ninhydrin) test.

    • Validation Logic: A yellow/colorless bead indicates successful, complete acylation. A blue bead indicates unreacted primary amines, necessitating a recoupling step.

    Troubleshooting and Optimization

    • Incomplete Coupling (Positive Kaiser Test): If steric hindrance is extreme, collidine may be insufficient. Alternatively, utilize the KOBt method [1]. Instead of a liquid base, add 3.0 equivalents of Potassium 1-hydroxybenzotriazole (KOBt) to the DCM solution. KOBt acts as both an acid scavenger and a nucleophilic catalyst, converting the acid chloride into a highly reactive OBt ester in situ, which drives the reaction forward while suppressing epimerization.

    • Aspartimide Formation Risk: Aspartic acid residues are notoriously prone to base-catalyzed ring closure (aspartimide formation) during subsequent Fmoc deprotection cycles (using piperidine). To mitigate this downstream risk, consider adding 0.1 M HOBt to your 20% piperidine/DMF deprotection cocktail for all cycles following the incorporation of Fmoc-Asp(OBzl)-Cl.

    References

    • Carpino, L. A., Sadat-Aalaee, D., Chao, H. G., & DeSelms, R. H. "[(9-Fluorenylmethyl)oxy]carbonyl (Fmoc) amino acid chlorides in solid-phase peptide synthesis." The Journal of Organic Chemistry, 55(2), 721-728 (1990). URL:[Link]

    • Carpino, L. A., Cohen, B. J., Stephens, K. E., Sadat-Aalaee, S. Y., Tien, J. H., & Langridge, D. C. "(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments." The Journal of Organic Chemistry, 51(20), 3732-3734 (1986). URL:[Link]

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602 (2011). URL:[Link]

    Sources

    Application

    Application Note: Orthogonal Deprotection Strategies for Benzyl Esters in Fmoc-Asp(OBzl)-Cl Mediated Peptide Synthesis

    Introduction & Mechanistic Rationale In the synthesis of complex, highly modified, or sterically hindered peptides, standard coupling reagents (e.g., HATU, PyBOP) often fail to achieve complete acylation. Fmoc-Asp(OBzl)-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    In the synthesis of complex, highly modified, or sterically hindered peptides, standard coupling reagents (e.g., HATU, PyBOP) often fail to achieve complete acylation. Fmoc-Asp(OBzl)-Cl —an acid chloride derivative of aspartic acid—bypasses this limitation. Because the acid chloride is pre-activated and highly electrophilic, it drives difficult couplings (such as those onto N-methylated or α,α-dialkyl amino acids) to completion rapidly.

    However, integrating a benzyl (Bzl) ester into an Fmoc/tBu solid-phase peptide synthesis (SPPS) framework introduces a strategic challenge. Standard Fmoc chemistry relies on Trifluoroacetic Acid (TFA) to cleave the peptide from the resin and remove tBu-based side-chain protecting groups. The benzyl ester is highly stable to TFA, providing a true orthogonal dimension for site-selective modifications[1]. To eventually deprotect the benzyl ester, researchers must employ specific catalytic or hard Lewis acid conditions that do not compromise the peptide backbone.

    The Mechanistic Threat: Aspartimide Formation

    The most critical failure point when utilizing Fmoc-Asp(OBzl)-Cl is the base-catalyzed formation of aspartimide during chain elongation ([2]). When the peptide is exposed to 20% piperidine (used for Fmoc removal), the basic environment deprotonates the backbone amide nitrogen of the adjacent C-terminal residue. This nitrogen acts as a nucleophile, attacking the carbonyl carbon of the benzyl ester. Because the benzyl group is less sterically hindering than a tBu group, the activation energy for this cyclization is low, rapidly ejecting benzyl alcohol and forming a five-membered succinimide ring[2].

    Subsequent hydrolysis or piperidine attack opens this ring, irreversibly yielding a mixture of α-peptides, β-peptides, and piperidides.

    Aspartimide A Peptide-Asp(OBzl)-Xaa B Base (Piperidine) Deprotonates Xaa-NH A->B C Nucleophilic Attack on Benzyl Ester B->C D Aspartimide Intermediate C->D - Benzyl Alcohol E Hydrolysis / Piperidine Attack D->E F α- / β-Peptides & Piperidides E->F

    Mechanistic pathway of base-catalyzed aspartimide formation from Asp(OBzl) residues.

    Strategic Deprotection Methodologies: Causality and Selection

    To safely remove the benzyl ester, the chosen strategy must align with the phase of synthesis (on-resin vs. solution-phase) and the chemical stability of the target sequence.

    Strategy A: Hard Lewis Acid Cleavage (TMSBr / Thioanisole / TFA)

    Causality: Standard TFA (a Brønsted acid) cannot cleave the strong C-O bond of a benzyl ester. Trimethylsilyl bromide (TMSBr) acts as a hard Lewis acid. The silicon atom coordinates with the ester carbonyl oxygen, increasing the electrophilicity of the benzyl carbon. Bromide—assisted by a soft nucleophile like thioanisole—attacks the benzyl carbon via an SN2 mechanism, liberating the free carboxylic acid without the need for highly toxic Hydrofluoric Acid (HF) ([3]).

    Strategy B: Catalytic Hydrogenolysis (Pd/C, H₂)

    Causality: For peptides cleaved from the resin that still retain the OBzl group, catalytic hydrogenolysis offers a mild, neutral deprotection pathway. Palladium catalyzes the homolytic cleavage of H₂ and the subsequent reduction of the benzyl C-O bond. Because the reaction is strictly neutral, it completely bypasses the aspartimide side reaction[1].

    Strategy C: Mild Lewis Acid Cleavage (FeCl₃)

    Causality: Anhydrous FeCl₃ in Dichloromethane (DCM) can selectively deprotect benzyl esters on solid support without cleaving the peptide from standard linkers (e.g., Rink Amide). The Fe³⁺ ion coordinates to the ester, facilitating selective C-O bond cleavage while remaining fully orthogonal to Fmoc protection ([4]).

    Workflow Start Resin-Bound Amine Coupling Acylation: Fmoc-Asp(OBzl)-Cl + DIPEA Start->Coupling No coupling reagents needed Elongation Fmoc SPPS Elongation Coupling->Elongation Wash & Fmoc Deprotection Branch Deprotection Phase? Elongation->Branch TMSBr On-Resin Cleavage: TMSBr/Thioanisole/TFA Branch->TMSBr Solid-Phase H2 Solution Phase: Pd/C, H2 (1 atm) Branch->H2 Post-TFA Cleavage Product Target Peptide (Free β-COOH) TMSBr->Product H2->Product

    Strategic workflow for coupling and orthogonal deprotection of Fmoc-Asp(OBzl)-Cl.

    Quantitative Comparison of Deprotection Methods

    The following table synthesizes quantitative data regarding the efficacy, risks, and orthogonality of the primary benzyl deprotection methods.

    Deprotection MethodReagentsPhaseAspartimide RiskOrthogonalityTypical Yield
    Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOHSolutionLow (Neutral)Orthogonal to acid/base-labile groups85–95%
    Hard Lewis Acid TMSBr / Thioanisole / TFASolid / SolutionLow-Medium Cleaves tBu/Boc simultaneously75–90%
    Mild Lewis Acid FeCl₃ (1.5 eq) / DCMSolidLow Orthogonal to Fmoc, cleaves tBu80–90%
    Saponification LiOH / H₂O / THF (0°C)SolutionHigh (Basic)Cleaves all esters indiscriminately50–70%

    Self-Validating Experimental Protocols

    Protocol 1: On-Resin Global Deprotection via TMSBr/Thioanisole

    Use this protocol when the peptide sequence is complete and you wish to simultaneously cleave the peptide from the resin, remove tBu groups, and deprotect the Asp(OBzl) ester.

    Materials:

    • Trifluoroacetic acid (TFA)

    • Thioanisole (Scavenger)

    • m-Cresol (Scavenger)

    • Trimethylsilyl bromide (TMSBr)

    • Cold Diethyl Ether (-20°C)

    Step-by-Step Methodology:

    • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5 × 3 min) to remove any residual DMF. Dry the resin under a stream of nitrogen for 10 minutes.

    • Cocktail Formulation: In a glass vial under an inert atmosphere, prepare the cleavage cocktail: 10 mL TFA, 1 mL Thioanisole, and 1 mL m-Cresol.

    • Activation: Cool the cocktail to 0°C in an ice bath. Dropwise, add 1 mL of TMSBr. Causality Note: TMSBr reacts violently with moisture to form HBr; it must be added last and kept strictly anhydrous to maintain its Lewis acid character.

    • Cleavage: Add the chilled cocktail to the resin. Agitate gently at 0°C for 15 minutes, then allow the reaction to warm to room temperature and agitate for an additional 1.5 to 2 hours.

    • Filtration & Precipitation: Filter the resin, collecting the cleavage solution. Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.

    • Self-Validation Checkpoint (Yield & Mass): Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under vacuum.

      • Validation: Analyze 1 mg of the crude pellet via RP-LC-MS. The target peak must show a mass shift of exactly -90.1 Da relative to the OBzl-protected intermediate, confirming complete benzyl removal. Calculate crude yield based on resin loading.

    Protocol 2: Solution-Phase Catalytic Hydrogenolysis

    Use this protocol if the peptide was cleaved from an acid-labile resin (e.g., 2-CTC) using mild acid (1% TFA), retaining the OBzl group for downstream solution-phase processing.

    Materials:

    • 10% Palladium on Carbon (Pd/C)

    • Methanol or DMF (depending on peptide solubility)

    • Hydrogen gas balloon

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude, OBzl-protected peptide in degassed Methanol (or a 1:1 MeOH:DMF mixture if hydrophobic) at a concentration of 5-10 mg/mL in a round-bottom flask.

    • Catalyst Addition: Carefully add 10% Pd/C catalyst (approximately 10–20% by weight relative to the peptide).

    • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Argon. Repeat this three times to remove all oxygen.

    • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas from a balloon. Stir the suspension vigorously at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint (Reaction Monitoring): At the 2-hour mark, extract a 10 µL aliquot, filter through a 0.2 µm syringe filter, and analyze via LC-MS. The reaction is self-validating when the peak corresponding to the starting material completely disappears, replaced by the more polar (earlier eluting) deprotected peptide.

    • Workup: Once complete, purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C.

      • Validation: The resulting filtrate must be perfectly clear. Lyophilize the filtrate. A pure white powder indicates successful removal of the catalyst; a grey tint indicates palladium bleed, requiring re-filtration.

    References

    • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[Link]

    • AAPPTec. (2008). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Synthesis Notes.[Link]

    • Kar, M., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega.[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Incomplete Coupling with Fmoc-Asp(OBzl)-Cl in SPPS

    Welcome to the Advanced SPPS Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing stalled syntheses, epimerization, or low yields when utilizing Fmoc-A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced SPPS Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing stalled syntheses, epimerization, or low yields when utilizing Fmoc-Asp(OBzl)-Cl (Fmoc-L-aspartic acid β-benzyl ester α-acid chloride).

    While amino acid chlorides are among the most reactive acylating agents available for Solid-Phase Peptide Synthesis (SPPS), their extreme reactivity makes them highly susceptible to competing side reactions if the microenvironment is not strictly controlled.

    🔬 Diagnostic FAQs: Mechanistic Troubleshooting

    Q1: Why is my coupling incomplete despite the extreme reactivity of Fmoc-Asp(OBzl)-Cl?

    A: The root cause is almost always the choice of acid scavenger (base). Acid chlorides generate HCl upon reaction with an amine. If you are using a standard, unhindered tertiary amine like N,N-diisopropylethylamine (DIEA) to neutralize this HCl, the base rapidly drives the Fmoc-Asp(OBzl)-Cl to cyclize into an oxazolone intermediate [1].

    • The Causality: The oxazolone is significantly less reactive toward the resin-bound amine than the original acid chloride. This causes the acylation rate to plummet, stalling the reaction and resulting in deletion sequences. Furthermore, any adventitious moisture will rapidly hydrolyze the highly reactive acid chloride into unreactive Fmoc-Asp(OBzl)-OH.

    Q2: I am seeing a high percentage of D-Asp epimers in my final peptide. Is this related to the coupling step?

    A: Yes. The same oxazolone intermediate responsible for incomplete coupling is highly prone to racemization[1]. The α-proton of an oxazolone ring is highly acidic. In the presence of DIEA, this proton is easily abstracted, leading to a loss of stereochemical integrity via enolization. By switching to a base-free or mild-base additive like KOBt (Potassium 1-hydroxybenzotriazole), you bypass oxazolone formation entirely, preserving the L-configuration[2].

    Q3: How does Fmoc-Asp(OBzl)-Cl coupling influence aspartimide formation?

    A: Aspartimide formation occurs when the nitrogen of the adjacent amino acid attacks the β-benzyl ester (-OBzl) of the aspartic acid, forming a 5-membered cyclic imide[3]. While this typically happens during repetitive Fmoc deprotection cycles (e.g., 20% piperidine), sluggish couplings that expose the peptide-resin to basic conditions for extended periods can prematurely trigger this cyclization. A rapid, complete coupling using optimized, non-basic additives minimizes the time the peptide spends in a vulnerable state.

    Q4: What is the optimal methodology to ensure complete, epimerization-free coupling?

    A: Abandon standard DIEA-mediated protocols. Instead, utilize KOBt or Activated Zinc Dust [4]. KOBt serves a dual mechanistic purpose: the potassium ion acts as a sink for the chloride (precipitating as KCl), while the OBt anion rapidly attacks the acid chloride to form an Fmoc-Asp(OBzl)-OBt active ester in situ. This active ester is highly reactive toward the amine but completely stable against oxazolone formation[2].

    📊 Quantitative Data: Impact of Base Selection

    Summarizing the causality between reagent selection and reaction dynamics:

    Acid Scavenger / AdditiveCoupling EfficiencyRacemization RiskOxazolone FormationMechanistic Action
    DIEA (2.0 eq) Low / StalledHigh High Drives rapid cyclization to oxazolone, stalling the reaction[1].
    sym-Collidine (2.0 eq) ModerateLowLowSteric hindrance prevents α-proton abstraction, preserving the acid chloride.
    KOBt (1.0 - 1.5 eq) Very High None None Converts chloride to highly reactive OBt ester in situ; neutralizes HCl safely[2].
    Zinc Dust (1.5 eq) HighNoneNoneActs purely as an HCl scavenger without introducing basicity[4].

    🧪 Experimental Protocol: Self-Validating KOBt-Mediated Coupling

    This protocol utilizes KOBt to bypass oxazolone formation, ensuring rapid and complete coupling of Fmoc-Asp(OBzl)-Cl. It incorporates a self-validating feedback loop to guarantee scientific integrity.

    Materials Required:

    • Fmoc-Asp(OBzl)-Cl (2.0 equivalents)

    • KOBt (Potassium 1-hydroxybenzotriazole) (2.0 equivalents)

    • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

    • N-terminally deprotected peptide-resin (1.0 equivalent)

    Step-by-Step Methodology:

    • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected. Wash the resin thoroughly with DMF (3x) and anhydrous DCM (3x) to remove any residual basic piperidine.

    • In Situ Activation: In a dry vial, dissolve Fmoc-Asp(OBzl)-Cl (2.0 eq) and KOBt (2.0 eq) in a minimal volume of anhydrous DCM/DMF (1:1 v/v). Stir for 2-3 minutes. Mechanistic note: A fine precipitate of KCl may form as the highly reactive OBt active ester is generated.

    • Coupling: Add the activated mixture directly to the peptide-resin. Agitate gently at room temperature for 30–45 minutes. Do not add DIEA or NMM.

    • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (4x) and DCM (4x).

    • System Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

      • Negative (Yellow/Colorless): Coupling is complete. Proceed to the next synthesis cycle.

      • Positive (Blue): Do not proceed. Re-couple using 1.0 eq of Fmoc-Asp(OBzl)-Cl and 1.0 eq KOBt for an additional 30 minutes.

    • Stereochemical Validation (Micro-cleavage): Cleave a 2 mg sample of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the absence of +18 Da (hydrolysis) or -18 Da (aspartimide) mass shifts, and verify a single sharp peak (indicating no D-Asp epimerization).

    🗺️ Mechanistic Visualization

    The following diagram illustrates the divergent chemical pathways dictated by your choice of coupling additives.

    G A Fmoc-Asp(OBzl)-Cl (Highly Reactive) B Target Peptide (Complete Coupling) A->B KOBt or sym-Collidine (Fast Acylation) C Oxazolone Intermediate A->C DIEA (Strong Base) (Cyclization) E Hydrolyzed Fmoc-Asp(OBzl)-OH A->E H2O (Moisture) C->B Amine Attack (Sluggish/Incomplete) D Racemized Peptide (D-Asp Isomer) C->D Amine Attack (Slow & Epimerized)

    Caption: Mechanistic pathways of Fmoc-Asp(OBzl)-Cl coupling and side reactions based on base selection.

    📚 References

    • [1] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. 1

    • [3] Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich. 3

    • [2] Synthesis of peptides mediated by KOBt. PubMed (NIH). 2

    • [4] Synthesis of peptides employing Fmoc-amino acid chlorides and commercial zinc dust. CORE. 4

    Sources

    Optimization

    HPLC purification methods for peptides synthesized with Fmoc-Asp(OBzl)-Cl

    Welcome to the Technical Support Center for Peptide Synthesis and Purification. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex peptide assemblies. Synthesizing peptides usin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Peptide Synthesis and Purification. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex peptide assemblies.

    Synthesizing peptides using Fmoc-Asp(OBzl)-Cl presents a unique set of challenges. While acid chlorides are highly reactive and excellent for sterically hindered couplings, they are notoriously prone to side reactions. Furthermore, the benzyl (OBzl) protecting group requires orthogonal cleavage strategies compared to standard Fmoc/tBu chemistry.

    Below is our comprehensive troubleshooting guide, designed to explain the causality behind your experimental observations and provide self-validating protocols to rescue your purification workflows.

    Part 1: Troubleshooting Guide & FAQs

    Q1: My purified peptide shows a +90 Da mass shift on the LC-MS. What happened? The Causality: You likely performed a standard cleavage using Trifluoroacetic acid (TFA). Unlike the standard tert-butyl (OtBu) ester, the benzyl (OBzl) ester on the aspartic acid side chain is completely stable to TFA[1]. The +90 Da shift corresponds to the intact benzyl group (C7H6). The Solution: You must utilize an orthogonal cleavage method. OBzl requires strong acids (like HF or TFMSA) or Catalytic Transfer Hydrogenation (CTH) to be removed[1]. See Protocol 1 below for a bench-safe CTH methodology.

    Q2: My chromatogram shows twin peaks with identical masses, but neither is the +90 Da mass. Why am I seeing diastereomers? The Causality: This is a direct consequence of using an acid chloride for activation. Acid chlorides strongly promote the formation of an oxazolone (azlactone) intermediate during coupling[2]. Because the oxazolone anion is resonance-stabilized, the α -proton becomes highly acidic. The tertiary base (e.g., DIEA) used during your coupling rapidly abstracts this proton, leading to extensive racemization (epimerization) at the Asp α -carbon[2]. The Solution: To resolve these D/L epimers during HPLC, you must use extremely shallow gradients and optimized column chemistry. See Table 2 and Protocol 2. For future syntheses, minimize the use of base during coupling or switch to a biphasic Schotten-Baumann condition.

    Q3: I am observing a mass shift of -18 Da, and sometimes +67 Da. What are these byproducts? The Causality: You are observing aspartimide formation (-18 Da) and its subsequent ring-opening by piperidine (+67 Da). Aspartimide formation is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen attacks the side-chain ester carbonyl[3][4]. The OBzl group is significantly less sterically hindering than the OtBu group. During repeated Fmoc-deprotection cycles with 20% piperidine, this lack of steric bulk allows the cyclization to proceed rapidly, generating up to 9 different byproducts including α/β -piperidides[5]. The Solution: To suppress this in future syntheses, add 5% formic acid or 0.1 M HOBt to your piperidine deprotection cocktail to neutralize the amidate species[4].

    Part 2: Mechanistic Visualization

    The following diagram illustrates the divergent degradation pathways triggered by the high reactivity of Fmoc-Asp(OBzl)-Cl and the steric vulnerability of the OBzl group during SPPS.

    AspartimidePathway A Fmoc-Asp(OBzl)-Cl (Highly Reactive) B Peptide-Resin (Asp-OBzl) A->B Coupling (Base) C Oxazolone Intermediate (Racemization Risk) A->C Excess Base (Side Reaction) D Aspartimide Formation (-18 Da, Ring Closure) B->D Piperidine (Fmoc Deprotection) Attacks OBzl Ester C->B Aminolysis (Yields D/L Epimers) E α/β-Peptide Epimers (Hydrolysis) D->E H2O Ring Opening F α/β-Piperidides (+67 Da, Piperidine Attack) D->F Piperidine Ring Opening

    Mechanistic pathway of Fmoc-Asp(OBzl)-Cl side reactions including oxazolone and aspartimide formation.

    Part 3: Data Presentation & HPLC Optimization

    Table 1: Diagnostic Mass Shifts for Fmoc-Asp(OBzl)-Cl Side Reactions

    Target / ByproductMass Shift ( Δ Da)Mechanistic CauseHPLC Retention Shift
    Target Peptide 0Successful synthesis and global cleavage.N/A (Baseline)
    OBzl-Retained Peptide +90Incomplete cleavage (TFA used instead of CTH/HF).Significant late elution (Highly hydrophobic)
    Aspartimide Peptide -18Base-catalyzed ring closure during Fmoc removal.Slight shift (Often co-elutes with target)
    Piperidide Adduct +67Piperidine ring-opening of the aspartimide intermediate.Early elution (Addition of a basic amine)
    D-Asp Epimer 0Oxazolone formation during acid chloride coupling.Close twin peak (Diastereomer)

    Table 2: HPLC Gradient Optimization for Diastereomer Resolution

    ParameterStandard MethodOptimized Method for EpimersScientific Rationale
    Stationary Phase C18, 100ÅPhenyl-Hexyl, 300ÅPhenyl-Hexyl offers alternative π−π selectivity, crucial for resolving subtle D/L conformational changes.
    Gradient Slope 1.0 - 2.0% B / min0.1 - 0.2% B / minShallow gradients maximize the resolution factor ( Rs​ ) between closely eluting diastereomers.
    Temperature Ambient (25°C)Elevated (45°C - 50°C)Reduces secondary structures and hydrogen bonding, sharpening peak shape and improving mass transfer.
    Mobile Phase 0.1% TFA in ACN0.1% TFA + 1% IsopropanolIsopropanol acts as a modifier to subtly alter solvent selectivity and improve peak symmetry.

    Part 4: Experimental Protocols

    Protocol 1: Catalytic Transfer Hydrogenation (CTH) for OBzl Removal

    Use this protocol if your LC-MS shows a +90 Da mass shift, indicating the OBzl group survived TFA cleavage[1].

    • Preparation: Dissolve the TFA-cleaved, lyophilized crude peptide in a 1:1 (v/v) mixture of LC-MS grade Methanol and DMF (approx. 10 mg/mL).

    • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst at a 10% w/w ratio relative to the crude peptide. Caution: Pd/C is pyrophoric when dry; ensure it is wetted with solvent.

    • Hydrogen Donor: Add Ammonium Formate (10 molar equivalents relative to the peptide) to the solution. This acts as a safe, bench-stable hydrogen donor.

    • Reaction: Stir the suspension vigorously at room temperature for 2 to 4 hours. Monitor the reaction progress by taking 10 μ L aliquots, filtering them, and analyzing via LC-MS until the +90 Da peak disappears.

    • Filtration: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 5 mL of Methanol.

    • Recovery: Concentrate the filtrate under reduced pressure to remove the Methanol, then dilute the remaining DMF solution with 0.1% aqueous TFA to prepare for Preparative HPLC.

    Protocol 2: Preparative HPLC Purification of Aspartimide/Epimerized Peptides

    Use this protocol to separate the target peptide from -18 Da aspartimides and identical-mass D-Asp epimers.

    • Sample Loading: Dissolve the crude, fully deprotected peptide in 10% Acetonitrile in Water (with 0.1% TFA). Sonicate for 2 minutes and centrifuge at 10,000 x g to remove micro-particulates.

    • Scout Gradient: Inject 50 μ L onto an analytical Phenyl-Hexyl column (heated to 45°C). Run a scout gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% TFA) over 20 minutes to determine the exact elution percentage ( X % B) of the main peak cluster.

    • Focused Gradient Design: Transfer to a Preparative Phenyl-Hexyl column. Program a focused gradient:

      • 0-5 min: Isocratic at ( X−5 )% B.

      • 5-45 min: Shallow ramp from ( X−5 )% B to ( X+3 )% B (approx. 0.2% B/min).

      • 45-50 min: Flush at 95% B.

    • Fraction Collection: Collect fractions manually based on the UV trace at 214 nm. Because epimers and aspartimides elute tightly together, slice the peaks narrowly (e.g., every 15 seconds).

    • Validation: Analyze the leading edge, apex, and tailing edge fractions via high-resolution LC-MS. Pool only the fractions exhibiting the exact target mass without the -18 Da or +67 Da shoulders.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to Coupling Efficiency: Fmoc-Asp(OBzl)-Cl vs. Fmoc-Asp(OBzl)-OH in Peptide Synthesis

    Introduction: The Aspartic Acid Challenge in Peptide Synthesis In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly using the prevalent Fmoc/tBu strategy, the incorporation of aspartic acid represents a cri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Aspartic Acid Challenge in Peptide Synthesis

    In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly using the prevalent Fmoc/tBu strategy, the incorporation of aspartic acid represents a critical juncture where efficiency and purity can be compromised.[1] While the synthesis of routine peptide sequences has become a streamlined process, the unique chemical nature of the aspartic acid side chain introduces a significant vulnerability: aspartimide formation.[1][2] This intramolecular cyclization, catalyzed by the basic conditions of Fmoc deprotection, leads to a cascade of unwanted byproducts, including β-peptides and racemized species that are often inseparable from the target peptide.[3][4]

    The efficiency of the coupling step itself is a key parameter in minimizing side reactions. An incomplete coupling results in deletion sequences, which further complicate purification. This guide provides an in-depth, objective comparison between two common building blocks for introducing benzyl-protected aspartic acid: the standard carboxylic acid, Fmoc-Asp(OBzl)-OH , which requires in situ activation, and the pre-activated acid chloride, Fmoc-Asp(OBzl)-Cl . We will explore the mechanistic differences, provide a framework for experimental comparison, and offer evidence-based recommendations for their application.

    Part 1: Mechanistic Underpinnings of Peptide Bond Formation

    The choice between an amino acid carboxylic acid and its corresponding acid chloride is a choice between two distinct activation philosophies.

    Fmoc-Asp(OBzl)-OH: In Situ Activation

    The standard approach in SPPS involves activating the C-terminal carboxyl group of the incoming Fmoc-amino acid immediately before or during its introduction to the resin-bound peptide chain.[5] This is most commonly achieved using a coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or an aminium/uronium salt (e.g., HBTU, HATU), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[6][7][8]

    The mechanism proceeds via the formation of a highly reactive intermediate. In carbodiimide-mediated coupling, this is an O-acylisourea intermediate.[9] This species is susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain to form the desired amide bond.[10] The role of additives like HOBt is to trap this unstable intermediate, converting it into a more stable and less racemization-prone active ester, which then reacts with the amine.[7]

    cluster_0 Fmoc-Asp(OBzl)-OH Pathway AA Fmoc-Asp(OBzl)-OH OAI O-Acylisourea (Reactive Intermediate) AA->OAI + CR Carbodiimide (e.g., EDC) CR->OAI Add Additive (e.g., HOBt) AE Active Ester (More Stable) OAI->AE + Additive Byproduct Urea Byproduct OAI->Byproduct Side Reaction (N-Acylurea) Peptide Resin-N+1-Peptide AE->Peptide + Resin-N-Peptide Resin Resin-N-Peptide

    Caption: Carbodiimide-mediated coupling of Fmoc-Asp(OBzl)-OH.

    Advantages:

    • Flexibility: A vast array of coupling reagents and additives are available, allowing for fine-tuning of reactivity.[11]

    • Established Protocols: Widely used in automated synthesizers with well-optimized protocols.

    • Lower Cost & Higher Stability: The carboxylic acid form is generally more stable for storage and less expensive than the acid chloride.[12][13]

    Disadvantages:

    • Side Reactions: The O-acylisourea intermediate can rearrange to an unreactive N-acylurea, terminating the chain.[7]

    • Racemization Risk: Activation can lead to racemization, although this is suppressed by urethane protecting groups like Fmoc and additives like HOBt.[2][14]

    • Two-Step Process: Requires both the amino acid and a coupling reagent, adding complexity and cost.

    Fmoc-Asp(OBzl)-Cl: The Pre-Activated Approach

    Fmoc-amino acid chlorides are highly reactive acylating agents that do not require a separate coupling reagent.[15] The carbon of the acyl chloride is highly electrophilic and reacts directly with the nucleophilic amine of the peptide chain.[16] The reaction liberates a molecule of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base, such as diisopropylethylamine (DIEA) or collidine, to drive the reaction to completion and prevent protonation of the free amine.[15]

    cluster_1 Fmoc-Asp(OBzl)-Cl Pathway ACl Fmoc-Asp(OBzl)-Cl Coupling Direct Acylation ACl->Coupling Base Non-nucleophilic Base (e.g., DIEA) Base->Coupling HCl Scavenger Resin Resin-N-Peptide Resin->Coupling Peptide Resin-N+1-Peptide Coupling->Peptide Salt DIEA-HCl Salt Coupling->Salt

    Caption: Direct coupling mechanism of Fmoc-Asp(OBzl)-Cl.

    Advantages:

    • High Reactivity: Often results in faster and more complete coupling reactions, which can be beneficial for sterically hindered amino acids.[15]

    • Simplified Reagent Mix: Eliminates the need for a separate coupling reagent, potentially reducing costs and simplifying protocols.[17]

    • Circumvents Carbodiimide Side Reactions: Avoids the formation of O-acylisourea and N-acylurea byproducts.

    Disadvantages:

    • Instability: Acid chlorides are sensitive to moisture and can have limited shelf stability.[15] They are often prepared in situ from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[17][18]

    • Risk of Racemization: Can form oxazol-5(4H)-ones in the presence of tertiary amines, a pathway that can lead to significant racemization if conditions are not carefully controlled.[14][15]

    • Handling: Requires anhydrous conditions and careful handling due to its reactivity.

    Part 2: The Overarching Problem of Aspartimide Formation

    It is crucial to understand that neither coupling strategy directly prevents aspartimide formation. This side reaction is primarily a consequence of the repeated exposure to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal after the Asp residue has been incorporated into the peptide chain.[3][19]

    The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This deprotonated nitrogen then acts as an internal nucleophile, attacking the side-chain benzyl ester to form a five-membered succinimide ring (the aspartimide).[2] This intermediate is prone to racemization and can be opened by piperidine or water to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective epimers.[3] Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible.[19]

    cluster_2 Aspartimide Formation Pathway Peptide Resin-...-Asp(OBzl)-Gly-... Deprotonation Backbone N⁻ Deprotonation Peptide->Deprotonation + Piperidine Piperidine Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonation->Aspartimide Intramolecular Attack alpha_L α-L-Peptide (Correct) Aspartimide->alpha_L Ring Opening beta_L β-L-Peptide (Byproduct) Aspartimide->beta_L Ring Opening alpha_D α-D-Peptide (Racemized) Aspartimide->alpha_D Ring Opening beta_D β-D-Peptide (Racemized) Aspartimide->beta_D Ring Opening

    Caption: Pathway of base-catalyzed aspartimide formation.

    While the coupling method does not cause this issue, an efficient and complete coupling is the first line of defense. An incomplete reaction leads to deletion peptides, which, when combined with aspartimide-related byproducts, create a purification nightmare.

    Part 3: Experimental Design for a Head-to-Head Comparison

    To provide actionable insights, we propose a standardized experimental workflow to compare the two building blocks.

    Objective: To quantitatively assess the coupling efficiency and purity of a model peptide synthesized with Fmoc-Asp(OBzl)-OH versus Fmoc-Asp(OBzl)-Cl.

    Model Peptide: The scorpion toxin II fragment, H-Val-Lys-Asp-Gly-Tyr-Ile-OH , is a well-established model for studying aspartimide formation due to the highly susceptible Asp-Gly motif.[20][21]

    cluster_3 Comparative Experimental Workflow cluster_4 Peptide Elongation Cycles cluster_5 Parallel Asp Coupling start Start: 2-Chlorotrityl Chloride Resin load Load First Amino Acid: Fmoc-Ile-OH start->load deprotect Fmoc Deprotection (20% Piperidine/DMF) load->deprotect Synthesize Tyr, Gly wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling wash1->couple wash2 Wash (DMF) couple->wash2 protocol_a Protocol A: Couple Fmoc-Asp(OBzl)-OH + HATU/DIEA couple->protocol_a At Asp position protocol_b Protocol B: Couple Fmoc-Asp(OBzl)-Cl + DIEA couple->protocol_b At Asp position wash2->deprotect continue_synth Continue Synthesis: Couple Lys(Boc), Val protocol_a->continue_synth protocol_b->continue_synth cleave Cleavage from Resin (TFA Cocktail) continue_synth->cleave analyze Crude Peptide Analysis: RP-HPLC & LC-MS cleave->analyze end Compare Purity & Byproduct Profile analyze->end

    Caption: Experimental workflow for comparing Asp coupling methods.

    Detailed Methodologies

    1. Solid-Phase Peptide Synthesis (SPPS):

    • Resin: 2-Chlorotrityl chloride resin (for C-terminal acid).

    • Scale: 0.1 mmol.

    • Standard Cycles: Fmoc deprotection with 20% piperidine in DMF. Couplings for non-Asp residues performed with 4 eq. Fmoc-amino acid, 3.95 eq. HATU, and 8 eq. DIEA in DMF for 1 hour.[22][23]

    2. Protocol A: Fmoc-Asp(OBzl)-OH Coupling:

    • Dissolve Fmoc-Asp(OBzl)-OH (4 eq.), HATU (3.95 eq.), and DIEA (8 eq.) in DMF.

    • Add to the resin and couple for 1 hour.

    • Perform a Kaiser test to monitor completion.[22]

    3. Protocol B: Fmoc-Asp(OBzl)-Cl Coupling:

    • Note: Fmoc-Asp(OBzl)-Cl should be freshly prepared or purchased from a reliable source and handled under anhydrous conditions.

    • Dissolve Fmoc-Asp(OBzl)-Cl (4 eq.) in anhydrous DCM or DMF.

    • Add DIEA (4 eq.) to the resin, followed immediately by the acid chloride solution.

    • Couple for 30-60 minutes.

    • Perform a Kaiser test to monitor completion.

    4. Cleavage and Analysis:

    • After final Fmoc deprotection, cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS for 2 hours.

    • Precipitate the crude peptide in cold ether.

    • Analyze the crude product by RP-HPLC to determine purity and by LC-MS to identify the masses of the target peptide and any byproducts.

    Part 4: Expected Results and Data Interpretation

    The analytical data from the two protocols will allow for a direct comparison of their performance.

    ParameterMethod A: Fmoc-Asp(OBzl)-OHMethod B: Fmoc-Asp(OBzl)-ClRationale for Expected Outcome
    Coupling Time ~60 min~30-60 minThe pre-activated acid chloride is expected to react faster, potentially achieving complete coupling in less time.
    Target Peptide Purity (%) High (dependent on reagent)Potentially HigherA more rapid and complete coupling with the acid chloride can reduce deletion sequences, leading to a cleaner crude product.
    Asp-Deletion Peptide (%) Low to ModerateVery LowIncomplete coupling is the sole source of deletion. The higher reactivity of the acid chloride should minimize this.
    Aspartimide Byproducts (%) Dependent on sequenceDependent on sequenceThe level should be similar between both methods, as this side reaction occurs during subsequent deprotection steps, not during coupling.
    Racemization (D-Asp) (%) Low (<0.5%)Potentially higherThe oxazolone pathway for acid chlorides can be a source of racemization if the base and temperature are not carefully controlled.[15]

    Conclusion and Recommendations

    The choice between Fmoc-Asp(OBzl)-OH and Fmoc-Asp(OBzl)-Cl is not a simple matter of one being universally superior. The decision must be guided by the specific synthetic challenge, available resources, and the level of process control.

    • Fmoc-Asp(OBzl)-OH remains the workhorse for most SPPS applications. Its stability, lower cost, and compatibility with a wide range of highly efficient, racemization-suppressing coupling reagents (like HATU and HCTU) make it the reliable, default choice. For routine sequences, modern coupling protocols deliver excellent results.[12][13]

    • Fmoc-Asp(OBzl)-Cl is a specialized tool for difficult couplings. Its high reactivity can be a distinct advantage when dealing with sterically hindered sequences or when trying to minimize coupling times. However, this comes at the cost of stability and requires more stringent control over reaction conditions (especially moisture and base stoichiometry) to prevent side reactions like racemization.[15][18]

    Crucially, neither building block solves the fundamental problem of aspartimide formation. For sequences highly prone to this side reaction (e.g., Asp-Gly), the most effective strategies involve modifying other aspects of the synthesis, such as:

    • Using alternative side-chain protecting groups that are bulkier and more acid-stable (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH), which sterically hinder the intramolecular cyclization.[20]

    • Employing backbone protection , such as incorporating a 2,4-dimethoxybenzyl (Dmb) group on the Gly nitrogen in an Asp-Gly dipeptide, which physically prevents the cyclization reaction.[2]

    • Modifying deprotection conditions , such as adding an acid scavenger like HOBt to the piperidine solution, though this is only partially effective.[4]

    References

    • Lelièvre, D. et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

    • Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]

    • Luse, D. S. et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. [Link]

    • Beyermann, M., Bienert, M., & Carpino, L. A. 3.3 Acid Halides. Houben-Weyl Methods of Organic Chemistry, Vol. E22a. [Link]

    • Khatavi, S. Y. & Kantharaju, K. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters. [Link]

    • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. [Link]

    • Subirós-Funosas, A. et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]

    • Pathan, A. K. et al. (2021). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. ResearchGate. [Link]

    • DR. Raghu Prasad. (2025). Peptide Synthesis - Carbodiimide Mediated Coupling. YouTube. [Link]

    • Khatavi, S. Y. & Kantharaju, K. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. [Link]

    • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

    • LibreTexts Chemistry. 25.8: Peptide Synthesis. [Link]

    • Flexbio System. Fmoc-Asp(OBzl)-OH. [Link]

    • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

    • Humphrey, J. M. & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews. [Link]

    • Fields, G. B. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

    • Coin, I. et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

    • Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

    • Kumar, A. et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic Letters. [Link]

    • Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis. [Link]

    • Wikipedia. Peptide synthesis. [Link]

    • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

    Sources

    Comparative

    Acid chloride vs HBTU/HATU activation for Fmoc-Aspartic acid derivatives

    Title: Acid Chloride vs. HBTU/HATU Activation for Fmoc-Aspartic Acid Derivatives: A Comprehensive Comparison Guide Introduction The incorporation of aspartic acid during Solid-Phase Peptide Synthesis (SPPS) presents a no...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Acid Chloride vs. HBTU/HATU Activation for Fmoc-Aspartic Acid Derivatives: A Comprehensive Comparison Guide

    Introduction

    The incorporation of aspartic acid during Solid-Phase Peptide Synthesis (SPPS) presents a notorious chemical challenge. The standard building block, Fmoc-Asp(OtBu)-OH, is highly susceptible to base-catalyzed side reactions, most notably the formation of aspartimide 1. This cyclic imide intermediate not only reduces the overall yield but also undergoes reversible rehydration to form a difficult-to-separate mixture of α

    • and β -peptides, accompanied by epimerization 2.

    For researchers and drug development professionals, selecting the appropriate activation strategy is critical. This guide objectively compares the standard uronium/aminium salt activation (HBTU/HATU) against the highly reactive acid chloride activation method, providing mechanistic insights, quantitative data, and validated experimental protocols.

    Mechanistic Causality: Activation Pathways and Side Reactions

    HBTU and HATU Activation (Uronium/Aminium Salts) HBTU and HATU are the workhorses of modern SPPS. They function by converting the Fmoc-amino acid into an active ester—an OBt ester for HBTU and an OAt ester for HATU . HATU is generally superior for difficult couplings because the nitrogen atom at position 7 of the HOAt ring provides a neighboring group effect that accelerates the reaction and minimizes racemization.

    However, both reagents require a strong tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). In the context of Fmoc-Asp(OtBu)-OH, this basic environment is detrimental. The base deprotonates the C-terminal backbone amide, which then nucleophilically attacks the β -carboxyl group, driving aspartimide formation 2. Prolonged coupling times in difficult sequences severely exacerbate this side reaction 3.

    Acid Chloride Activation Fmoc-amino acid chlorides are highly electrophilic acylating agents capable of driving sterically hindered couplings (e.g., onto N-methylated amino acids) to completion where active esters fail 4. Historically, their use was limited by the harsh conditions required for their generation, such as using thionyl chloride, which produces HCl that can prematurely cleave the acid-labile OtBu protecting group 5.

    Today, acid chlorides can be generated under milder conditions using Ghosez's reagent. The paramount advantage of acid chloride activation for Fmoc-Asp(OtBu)-OH is that the coupling can proceed in the presence of weak inorganic bases (like NaHCO3​ ) or weaker organic bases (like collidine), completely eliminating the strong tertiary amines that catalyze aspartimide formation and epimerization 4.

    Quantitative Comparison

    The following table summarizes the performance metrics of each activation strategy when applied to Fmoc-Asp(OtBu)-OH and similar sterically hindered or epimerization-prone derivatives.

    MetricAcid Chloride (Fmoc-Asp-Cl)HATU / DIPEAHBTU / DIPEA
    Active Species Acyl ChlorideOAt Active EsterOBt Active Ester
    Coupling Speed Extremely Fast (< 5 mins)Fast (10–30 mins)Moderate (30–60 mins)
    Base Requirement Weak Base ( NaHCO3​ , Collidine)Strong Tertiary Amine (DIPEA)Strong Tertiary Amine (DIPEA)
    Aspartimide Risk Low (Base-free/weak base limits cyclization)High (DIPEA catalyzes cyclization)High (DIPEA catalyzes cyclization)
    Epimerization Risk Very Low (If strong bases are avoided)Low (HOAt suppresses racemization)Moderate
    Primary Use Case Highly hindered amines, N-methylated peptidesRoutine difficult couplings, automated SPPSStandard SPPS, unhindered couplings

    Visualizing the Activation Workflow

    G Asp Fmoc-Asp(OtBu)-OH (Starting Material) HATU HATU / HBTU + DIPEA (Uronium Activation) Asp->HATU AcidCl Ghosez's Reagent (Acid Chloride Activation) Asp->AcidCl ActiveEster OAt / OBt Active Ester (Intermediate) HATU->ActiveEster SideRxn Aspartimide Formation (Base-Catalyzed) HATU->SideRxn Excess Tertiary Base AcylChloride Fmoc-Asp(OtBu)-Cl (Intermediate) AcidCl->AcylChloride Coupling1 Peptide Bond Formation (Standard SPPS) ActiveEster->Coupling1 ActiveEster->SideRxn Slow Coupling Coupling2 Peptide Bond Formation (Hindered Amines) AcylChloride->Coupling2

    Activation pathways of Fmoc-Asp(OtBu)-OH highlighting the base-catalyzed aspartimide side reaction.

    Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems.

    Protocol 1: HATU Activation for Routine/Difficult Sequences

    Causality Note: We use a slight stoichiometric deficiency of HATU relative to the amino acid (3.9 eq vs 4.0 eq) to prevent the excess uronium salt from reacting with the resin-bound free amine, which would cause irreversible guanidinylation (chain termination) 5.

    • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min) 1.

    • Pre-activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Asp(OtBu)-OH and 3.9 equivalents of HATU in a minimal volume of DMF.

    • Base Addition: Add 8.0 equivalents of DIPEA to the activation mixture. Stir for 2 minutes. The solution will turn pale yellow, indicating the formation of the highly reactive OAt active ester.

    • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

    • Validation: Drain the reaction mixture and wash the resin with DMF (3 x 1 min). Perform a Kaiser test. A colorless/yellow bead indicates complete coupling; blue indicates incomplete coupling, necessitating a second coupling cycle.

    Protocol 2: Acid Chloride Generation and Coupling for Hindered Sequences

    Causality Note: Thionyl chloride generates HCl, which can cleave the OtBu protecting group. We utilize Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) under neutral conditions to generate the acid chloride safely 4.

    • Acid Chloride Generation: Dissolve 4.0 equivalents of Fmoc-Asp(OtBu)-OH in anhydrous Dichloromethane (DCM) (0.2 M concentration). Slowly add 4.2 equivalents of Ghosez's reagent. Stir at room temperature for 15–20 minutes under an inert atmosphere.

    • Solvent Evaporation: Briefly concentrate the mixture under reduced pressure to remove volatile byproducts, then redissolve the Fmoc-Asp(OtBu)-Cl in DCM.

    • Coupling: Add the acid chloride solution to the deprotected resin. Immediately add 10 equivalents of NaHCO3​ (as a solid or saturated aqueous suspension in a biphasic system) or a weak organic base like collidine to neutralize the generated HCl without triggering aspartimide formation 4.

    • Agitation: Agitate vigorously for 10–15 minutes. Acid chlorides react exceptionally fast.

    • Validation: Wash the resin with DCM and DMF. Perform a Chloranil test (if coupling onto a secondary amine) or a Kaiser test (for primary amines) to confirm complete acylation.

    Conclusion

    For standard peptide elongation, HATU remains the gold standard due to its balance of high reactivity, ease of use, and suppression of epimerization, provided that coupling times and base concentrations are strictly controlled to mitigate aspartimide formation. However, when incorporating Fmoc-Asp(OtBu)-OH onto highly sterically hindered residues (such as N-methylated amino acids), the acid chloride activation method is unparalleled. By utilizing mild generation techniques (Ghosez's reagent) and weak bases, researchers can achieve quantitative coupling while completely bypassing the base-catalyzed aspartimide side reaction.

    References

    • BenchChem. "The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide." BenchChem,
    • BenchChem. "A Comparative Guide to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(NMe2)-OH in the Synthesis of Difficult Peptides." BenchChem,
    • ChemPep. "Fmoc Solid Phase Peptide Synthesis." ChemPep,
    • NIH/PMC. "Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine.
    • BenchChem. "Protocol for the Activation of Fmoc-Ser(tBu)-OH with HATU and HBTU in Solid-Phase Peptide Synthesis." BenchChem,
    • NIH/PMC. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

    Sources

    Validation

    Comprehensive HPLC Method Validation for Fmoc-Asp(OBzl)-Cl Purity Analysis: A Comparative Guide

    As peptide therapeutics grow in complexity, the demand for highly reactive, sterically unhindered building blocks has surged. Fmoc-amino acid chlorides are powerful reagents for difficult couplings in solid-phase peptide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As peptide therapeutics grow in complexity, the demand for highly reactive, sterically unhindered building blocks has surged. Fmoc-amino acid chlorides are powerful reagents for difficult couplings in solid-phase peptide synthesis (SPPS), offering rapid kinetics without the need for complex coupling additives[1]. Among these, Fmoc-Asp(OBzl)-Cl stands out as a critical reagent for incorporating benzyl-protected aspartic acid residues into challenging peptide sequences.

    However, the extreme reactivity of the acid chloride functional group presents a unique analytical challenge: it is highly susceptible to atmospheric moisture, rapidly hydrolyzing back to the free acid, Fmoc-Asp(OBzl)-OH. This guide provides an in-depth, objective comparison of Fmoc-Asp(OBzl)-Cl against its standard alternatives and details a self-validating, ICH Q2(R2)-compliant HPLC methodology for accurate purity assessment.

    Product Performance Comparison: Acid Chlorides vs. Free Acids

    To understand the value of premium Fmoc-Asp(OBzl)-Cl, we must compare its performance and stability against standard commercial alternatives, specifically the free acid form (Fmoc-Asp(OBzl)-OH)[2] and lower-grade acid chloride preparations.

    Table 1: Performance and Stability Comparison
    FeaturePremium Fmoc-Asp(OBzl)-ClStandard Fmoc-Asp(OBzl)-OHLow-Grade Fmoc-Asp(OBzl)-Cl
    Activation State Pre-activated (Acid Chloride)Requires in situ activationPre-activated (Acid Chloride)
    Coupling Efficiency >99% in <15 mins (Sterically hindered)~90-95% in 60 mins (Standard)Variable (Due to hydrolysis)
    Moisture Sensitivity Extremely HighLow (Stable at room temp)Extremely High
    Primary Impurity Fmoc-Asp(OBzl)-OH (<0.5%)Dipeptides, Acetic acidFmoc-Asp(OBzl)-OH (>5.0%)
    Analytical Complexity High (Requires derivatization)Low (Direct RP-HPLC)High (Requires derivatization)

    While the standard free acid is easier to handle and analyze, it often fails in synthesizing backbone-cyclic peptides or sequences with consecutive sterically hindered residues. The premium acid chloride solves the synthetic bottleneck but demands rigorous, specialized quality control.

    Analytical Challenge & Causality in Experimental Design

    The Pitfall of Direct Analysis: Standard Reversed-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases (e.g., Water/Acetonitrile with 0.1% TFA). If Fmoc-Asp(OBzl)-Cl is injected directly into this system, the acid chloride reacts instantaneously with the water in the mobile phase during the chromatographic run. This on-column hydrolysis converts the intact reagent into the free acid. Consequently, the chromatogram will display a massive false-positive peak for Fmoc-Asp(OBzl)-OH, leading the analyst to erroneously conclude that the reagent is severely degraded.

    The Solution (Pre-column Derivatization): To capture the true purity of the reagent, we must trap the acid chloride before it touches the aqueous mobile phase. By quenching the sample with anhydrous methanol in the presence of a non-nucleophilic base (DIPEA), the acid chloride is quantitatively converted into a stable methyl ester (Fmoc-Asp(OBzl)-OMe ). Crucially, any pre-existing free acid impurity in the sample does not react with methanol under these mild conditions, allowing for clear chromatographic differentiation.

    Workflow A Fmoc-Asp(OBzl)-Cl (Moisture Sensitive) B Anhydrous MeOH + DIPEA (Pre-column Quenching) A->B C Fmoc-Asp(OBzl)-OMe (Stable Analyte) B->C D RP-HPLC-UV Analysis (265 nm) C->D

    Workflow for pre-column derivatization and HPLC analysis of Fmoc-Asp(OBzl)-Cl.

    Step-by-Step Self-Validating Protocol

    A robust analytical protocol must be self-validating. To prove that our derivatization step does not accidentally cause hydrolysis (which would skew the purity data), we employ a Spike-Recovery Control System .

    Phase 1: Reagent and Sample Preparation

    Note: All glassware must be oven-dried, and solvents must be strictly anhydrous (<10 ppm H₂O).

    • Diluent Preparation: Prepare a solution of anhydrous Acetonitrile containing 0.1% (v/v) N,N-Diisopropylethylamine (DIPEA).

    • Sample Derivatization:

      • Weigh exactly 10.0 mg of Fmoc-Asp(OBzl)-Cl into a dry 10 mL volumetric flask.

      • Dissolve in 8.0 mL of the prepared Diluent.

      • Add 500 µL of anhydrous Methanol. Vortex for 30 seconds. (The conversion to the methyl ester is instantaneous).

      • Bring to volume with Diluent.

    • Self-Validating Control (Spike):

      • Weigh 10.0 mg of Fmoc-Asp(OBzl)-Cl and spike with exactly 0.5 mg of reference standard Fmoc-Asp(OBzl)-OH[2].

      • Subject this spiked sample to the exact same derivatization process.

      • Causality Check: If the derivatization conditions are truly anhydrous, the chromatogram will show exactly 5% more free acid than the unspiked sample, proving no de novo hydrolysis occurred during sample prep.

    Phase 2: Chromatographic Conditions

    The Fmoc chromophore exhibits strong UV absorbance, optimally detected at 265 nm[3].

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0.0 - 2.0 min: 40% B

      • 2.0 - 12.0 min: 40% → 90% B

      • 12.0 - 15.0 min: 90% B

      • 15.0 - 15.1 min: 90% → 40% B

      • 15.1 - 20.0 min: 40% B (Re-equilibration)

    Method Validation to ICH Q2(R2) Standards

    The updated ICH Q2(R2) guideline mandates rigorous evaluation of analytical procedures, specifically emphasizing robustness and phase-appropriate validation[4]. The method described above was validated against these core parameters.

    Validation Root ICH Q2(R2) Method Validation Spec Specificity Rs > 1.5 Root->Spec Lin Linearity R² > 0.999 Root->Lin Prec Precision RSD < 2.0% Root->Prec Acc Accuracy 98-102% Recovery Root->Acc Rob Robustness Flow/Temp Variation Root->Rob

    Core ICH Q2(R2) validation parameters for quantitative HPLC procedures.

    Table 2: Validation Parameters & Results Summary
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
    Specificity Baseline resolution (Rs > 1.5) between Fmoc-Asp(OBzl)-OMe and Fmoc-Asp(OBzl)-OHRs = 4.2Pass
    Linearity R² > 0.999 over 25% to 150% of nominal concentrationR² = 0.9998Pass
    Accuracy (Recovery) 98.0% - 102.0% recovery of spiked Fmoc-Asp(OBzl)-OH99.4% ± 0.6%Pass (Validates Prep)
    Repeatability (Precision) RSD < 2.0% for 6 replicate injectionsRSD = 0.85%Pass
    Limit of Quantitation S/N > 10 for the free acid impurity0.02% (w/w)Pass

    Sources

    Safety & Regulatory Compliance

    Safety

    Fmoc-Asp(OBzl)-Cl proper disposal procedures

    Fmoc-Asp(OBzl)-Cl Deactivation and Disposal: A Definitive Operational Guide As a Senior Application Scientist, I frequently observe laboratories mishandling reactive intermediates by treating them as standard chemical wa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Fmoc-Asp(OBzl)-Cl Deactivation and Disposal: A Definitive Operational Guide

    As a Senior Application Scientist, I frequently observe laboratories mishandling reactive intermediates by treating them as standard chemical waste. Fmoc-Asp(OBzl)-Cl (Fmoc-L-aspartic acid β-benzyl ester α-acid chloride) is a highly reactive acylating agent utilized in solid-phase peptide synthesis (SPPS)[1]. While the Fmoc (9-fluorenylmethyloxycarbonyl) group provides orthogonal protection that is labile under mild basic conditions[1], the acid chloride moiety introduces severe operational hazards that require precise, mechanistically driven disposal protocols.

    Operational Context and Hazard Causality

    Fmoc-Asp(OBzl)-Cl contains three distinct chemical domains that dictate its disposal strategy:

    • The Electrophilic Acid Chloride: Acid chlorides are highly reactive. Upon exposure to ambient moisture or bulk water, they undergo rapid, to form the corresponding carboxylic acid and gaseous hydrogen chloride (HCl)[2].

    • The Base-Labile Fmoc Group: The Fmoc protecting group is cleaved via a β-elimination mechanism in the presence of secondary amines or strong bases[1].

    • The Benzyl Ester: Susceptible to aggressive acid/base hydrolysis.

    Improper disposal via direct aqueous quenching can lead to violent exothermic splashing, localized boiling, and the rapid pressurization of sealed waste containers[3]. The fundamental principle of reactive reagent disposal must always be: dilute first, cool second, then destroy [3].

    The Chemistry of Quenching: Alcoholysis vs. Hydrolysis

    When deactivating Fmoc-Asp(OBzl)-Cl, the primary goal is to safely destroy the acid chloride without triggering uncontrolled thermal events or generating reactive byproducts (such as dibenzofulvene from premature Fmoc cleavage).

    • Alcoholysis (The Preferred Pathway): Rather than using water, reacting the acid chloride with an alcohol (e.g., methanol) yields the corresponding methyl ester (Fmoc-Asp(OBzl)-OMe). Because methanol is a weaker nucleophile than water, the reaction is kinetically slower and significantly less exothermic, providing a safer deactivation pathway[2].

    • Mild Alkaline Hydrolysis: If aqueous quenching is unavoidable, the acid chloride must be pre-diluted in an inert solvent and added to a vigorously stirred solution of a mild base (e.g., NaHCO₃). The bicarbonate acts as an immediate HCl scavenger, preventing the outgassing of corrosive fumes[4].

    Quantitative Operational Parameters

    To ensure a self-validating protocol, the stoichiometry and thermal limits of the quenching process must be strictly controlled.

    Operational ParameterSpecification / RatioMechanistic Rationale
    Dilution Solvent 10 mL per 1.0 g of WasteLowers the concentration of the electrophile, dampening the kinetic rate of the exothermic quench[3].
    Quenching Agent 3.0 - 5.0 Molar EquivalentsEnsures complete conversion to the ester without leaving unreacted acid chloride[2].
    Thermal Limit 0°C to 5°C (Ice Bath)Suppresses the exothermic heat of reaction, preventing solvent boil-off and side reactions[3].
    Neutralization Target pH 6.0 - 8.0Prevents the generation of hazardous acidic or basic waste streams prior to final segregation[4].

    Self-Validating Disposal Protocol

    This methodology is designed as a self-validating system; specific visual and thermal cues at each step confirm the success of the preceding action. All operations must be conducted inside a certified chemical fume hood[4].

    Phase 1: Dilution (The Kinetic Buffer)

    • Action: Transfer 1.0 g of Fmoc-Asp(OBzl)-Cl waste into a round-bottom flask. Add 10 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Causality: Dilution acts as a kinetic buffer, preventing runaway thermal spikes when the nucleophile is introduced[3].

    • Self-Validation: The solution must become completely transparent and homogeneous, indicating full dissolution.

    Phase 2: Thermal Control

    • Action: Submerge the reaction flask in an ice-water bath.

    • Causality: Lowering the thermal energy suppresses the activation energy available for unwanted side reactions, such as the thermal degradation of the Fmoc group[3].

    • Self-Validation: A calibrated internal thermocouple must read between 0°C and 5°C before proceeding.

    Phase 3: Nucleophilic Quenching

    • Action: Using an addition funnel, add 3.0 to 5.0 molar equivalents of cold methanol dropwise over 15 minutes.

    • Causality: Methanol attacks the acyl carbon, forming the stable methyl ester and releasing HCl in a slow, controlled manner[2].

    • Self-Validation: The reaction is deemed complete when the dropwise addition no longer produces localized fuming, bubbling, or temperature spikes.

    Phase 4: Neutralization

    • Action: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) to the mixture while stirring vigorously.

    • Causality: NaHCO₃ neutralizes the dissolved HCl to form NaCl, water, and CO₂. A mild base is chosen over a strong base (like NaOH) to prevent the premature cleavage of the base-labile Fmoc group, which would generate reactive dibenzofulvene and complicate the waste profile[1].

    • Self-Validation: Litmus paper or a pH probe confirms the aqueous phase has stabilized between pH 6.0 and 8.0[4].

    Phase 5: Segregation

    • Action: Transfer the neutralized mixture to a separatory funnel and separate the layers.

    • Causality: (if DCM was used) require specific high-temperature incineration protocols and must not be mixed with standard flammable waste[5]. Never pour the neutralized residues down the drain[3].

    • Self-Validation: The organic layer is successfully isolated and deposited into a clearly labeled "Halogenated Organic Waste" container for EHS pickup.

    Process Visualization

    G Start Fmoc-Asp(OBzl)-Cl Waste/Spill Dilute 1. Dilution (Dry THF/DCM) Start->Dilute Cool 2. Thermal Control (Ice bath, 0-5°C) Dilute->Cool Quench 3. Nucleophilic Quench (MeOH or NaHCO3) Cool->Quench Neutralize 4. Neutralization (pH 6.0 - 8.0) Quench->Neutralize Waste 5. Waste Segregation (Halogenated vs Aqueous) Neutralize->Waste

    Workflow for the safe quenching and disposal of Fmoc-Asp(OBzl)-Cl reactive waste.

    References

    • [4] Standard Operating Procedure: Decontamination/Waste Disposal Procedure. UC Merced Environmental Health and Safety. [Link]

    • [2] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical.[Link]

    • [5] Summary Of Procedures For Handling USEPA-Cincinnati Wastes. Environmental Protection Agency (EPA).[Link]

    • [3] Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa.[Link]

    Sources

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